Hexahydrofuro[2,3-b]furan-3-amine
Description
BenchChem offers high-quality Hexahydrofuro[2,3-b]furan-3-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Hexahydrofuro[2,3-b]furan-3-amine including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2,3,3a,4,5,6a-hexahydrofuro[2,3-b]furan-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO2/c7-5-3-9-6-4(5)1-2-8-6/h4-6H,1-3,7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHQKWVXCNVSKSV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2C1C(CO2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
129.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
A Technical Guide to the Stereochemistry of (3R,3aS,6aR)-Hexahydrofuro[2,3-b]furan-3-amine: A Key Scaffold in Modern Drug Discovery
Abstract
This technical guide provides an in-depth exploration of the stereochemical intricacies of (3R,3aS,6aR)-hexahydrofuro[2,3-b]furan-3-amine, a pivotal structural motif in contemporary medicinal chemistry. The unique fused bicyclic system of the hexahydrofuro[2,3-b]furan core, often referred to as a bis-tetrahydrofuran (bis-THF) moiety, imparts a rigid and defined three-dimensional geometry that is crucial for its biological activity. This guide will dissect the stereochemical features of the target amine, detail its stereoselective synthesis from its alcohol precursor, outline methods for its characterization, and discuss its significant applications in the development of therapeutic agents, most notably as a P2-ligand in HIV protease inhibitors.
Introduction: The Significance of the Fused Furan Scaffold
The hexahydrofuro[2,3-b]furan scaffold has emerged as a "privileged" structure in drug design, largely due to its role in the development of potent HIV protease inhibitors such as Darunavir[1]. The defining feature of this scaffold is its rigid, V-shaped structure which allows for precise positioning of substituents to interact with biological targets. The stereochemistry of this core is paramount; subtle changes in the orientation of its substituents can lead to a dramatic loss of biological activity.
The amine derivative, (3R,3aS,6aR)-hexahydrofuro[2,3-b]furan-3-amine, is a critical intermediate for the synthesis of a new generation of HIV protease inhibitors and other therapeutic agents[2]. The primary amine functionality serves as a versatile handle for the introduction of various side chains, enabling the exploration of structure-activity relationships (SAR) and the optimization of drug candidates. This guide will focus on the specific stereoisomer (3R,3aS,6aR), which has demonstrated significant therapeutic potential.
Stereochemical Analysis of the (3R,3aS,6aR)-Hexahydrofuro[2,3-b]furan-3-amine Core
The systematic name (3R,3aS,6aR)-hexahydrofuro[2,3-b]furan-3-amine precisely defines the absolute configuration at the three chiral centers of the molecule. Understanding these stereochemical relationships is fundamental to appreciating its interaction with chiral biological macromolecules.
-
C3 (R-configuration): The carbon atom bearing the amine group.
-
C3a (S-configuration): One of the bridgehead carbon atoms where the two furan rings are fused.
-
C6a (R-configuration): The other bridgehead carbon atom.
The cis-fusion of the two tetrahydrofuran rings results in a compact, V-shaped molecule. The stereochemistry of the amine at the C3 position is crucial for its role as a ligand, as it dictates the orientation of the substituent that will be attached to it, thereby influencing its binding to the target protein.
The stereochemistry of the amine is directly derived from its precursor, (3R,3aS,6aR)-hexahydrofuro[2,3-b]furan-3-ol, through a stereospecific reaction that proceeds with inversion of configuration, as will be discussed in the synthesis section.
Figure 1: Stereochemical pathway from the precursor alcohol to the target amine, highlighting the inversion of configuration at the C3 position during the Mitsunobu reaction. Note: The image sources in the DOT script are placeholders and would need to be replaced with actual chemical structure images for rendering.
Stereoselective Synthesis
The synthesis of (3R,3aS,6aR)-hexahydrofuro[2,3-b]furan-3-amine is a two-stage process: the synthesis of the chiral alcohol precursor, followed by its stereospecific conversion to the amine.
Part A: Synthesis of the Precursor Alcohol, (3R,3aS,6aR)-hexahydrofuro[2,3-b]furan-3-ol
Multiple stereoselective routes to (3R,3aS,6aR)-hexahydrofuro[2,3-b]furan-3-ol have been reported, often starting from chiral pool materials like sugars or employing asymmetric catalysis[1][3]. One efficient and scalable approach involves a one-pot diastereoselective cyclization of glycolaldehyde and 2,3-dihydrofuran, followed by enzymatic resolution to achieve high enantiomeric purity[4][5].
Protocol: One-Pot Diastereoselective Synthesis and Enzymatic Resolution of (3R,3aS,6aR)-hexahydrofuro[2,3-b]furan-3-ol [4][5]
-
Cycloaddition: To a solution of 2,3-dihydrofuran in a suitable solvent, add glycolaldehyde dimer and a catalytic amount of a Lewis acid (e.g., Sn(OTf)2 with a chiral ligand like BINAP).
-
Reaction Monitoring: Stir the reaction at the appropriate temperature and monitor for the formation of the racemic bis-furan alcohol by TLC or GC-MS.
-
Work-up: Upon completion, quench the reaction and extract the product into an organic solvent. Wash the organic layer and concentrate under reduced pressure.
-
Enzymatic Resolution: Dissolve the crude racemic alcohol in a suitable solvent and add a lipase (e.g., Porcine Pancreatic Lipase) and an acylating agent (e.g., vinyl acetate).
-
Selective Acylation: The enzyme will selectively acylate one enantiomer of the alcohol, allowing for the separation of the unreacted (and desired) (3R,3aS,6aR)-hexahydrofuro[2,3-b]furan-3-ol from its acylated enantiomer by column chromatography.
Part B: Stereospecific Conversion of the Alcohol to the Amine
The conversion of the secondary alcohol to the primary amine is most effectively achieved via a two-step sequence involving a Mitsunobu reaction to form an azide, followed by reduction. The Mitsunobu reaction is well-known for proceeding with a clean inversion of stereochemistry at the reacting center, which is critical for obtaining the desired (3R,3aS,6aR)-amine from the (3R,3aS,6aR)-alcohol[6][7].
Protocol: Synthesis of (3R,3aS,6aR)-hexahydrofuro[2,3-b]furan-3-amine via Mitsunobu Reaction and Reduction
Step 1: Mitsunobu Azidation of (3R,3aS,6aR)-hexahydrofuro[2,3-b]furan-3-ol [2][6]
-
Reagent Preparation: To a solution of (3R,3aS,6aR)-hexahydrofuro[2,3-b]furan-3-ol (1.0 eq.) and triphenylphosphine (1.5 eq.) in anhydrous THF at 0 °C, add diisopropyl azodicarboxylate (DIAD) (1.5 eq.) dropwise.
-
Nucleophile Addition: After stirring for a short period, add diphenylphosphoryl azide (DPPA) (1.5 eq.) dropwise, maintaining the temperature at 0 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir until the starting alcohol is consumed (monitored by TLC).
-
Work-up and Purification: Quench the reaction with water and extract the product with an organic solvent. The crude azide is then purified by column chromatography to yield (3S,3aS,6aR)-hexahydrofuro[2,3-b]furan-3-azide.
Step 2: Reduction of the Azide to the Amine
-
Reduction: Dissolve the purified azide in a suitable solvent (e.g., methanol or THF) and add a reducing agent such as palladium on carbon (Pd/C) under a hydrogen atmosphere, or use a chemical reducing agent like lithium aluminum hydride (LiAlH4).
-
Reaction Monitoring: Monitor the reaction by TLC until the azide is fully consumed.
-
Work-up and Purification: Filter the reaction mixture through celite to remove the catalyst (if using Pd/C) and concentrate the filtrate. The crude amine can then be purified by an appropriate method, such as distillation or crystallization of a salt, to yield the final product, (3R,3aS,6aR)-hexahydrofuro[2,3-b]furan-3-amine.
Physicochemical and Spectroscopic Characterization
The definitive characterization of (3R,3aS,6aR)-hexahydrofuro[2,3-b]furan-3-amine relies on a combination of physical and spectroscopic methods.
| Property | Data | Source |
| CAS Number | 1643938-22-0 | |
| Molecular Formula | C6H11NO2 | |
| Molecular Weight | 129.16 g/mol | |
| Physical Form | Pale-yellow to Yellow-brown Liquid | |
| Storage Temperature | 2-8 °C |
Expected Spectroscopic Data:
-
¹H NMR: The proton NMR spectrum is expected to be complex due to the overlapping signals of the aliphatic protons. Key diagnostic signals would include the proton at C3, which would be shifted downfield due to the adjacent amine group, and the anomeric proton at the furan ring junction. The coupling constants between the protons on the bicyclic system would be crucial for confirming the cis-fusion and the relative stereochemistry.
-
¹³C NMR: The carbon NMR spectrum should show six distinct signals corresponding to the six carbon atoms of the hexahydrofuro[2,3-b]furan core. The chemical shift of C3 would be indicative of the attached amine group.
-
Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound. Fragmentation patterns would likely involve the loss of the amine group and cleavage of the furan rings.
-
Infrared (IR) Spectroscopy: The IR spectrum should exhibit characteristic N-H stretching bands for the primary amine in the region of 3300-3500 cm⁻¹, as well as C-O stretching bands for the ether linkages.
-
Chiral HPLC: To confirm the enantiomeric purity of the final product, chiral HPLC analysis is essential. A suitable chiral stationary phase would be required to separate the (3R,3aS,6aR) enantiomer from its corresponding (3S,3aR,6aS) enantiomer.
Applications in Drug Development
The primary application of (3R,3aS,6aR)-hexahydrofuro[2,3-b]furan-3-amine lies in its use as a key building block for the synthesis of HIV protease inhibitors[1][2]. The bis-THF moiety has been shown to form crucial hydrogen bonds with the backbone of the HIV protease enzyme, leading to high binding affinity and efficacy against drug-resistant strains[2].
The amine functionality at the C3 position allows for the covalent attachment of various side chains, which can be designed to interact with specific pockets of the enzyme's active site. This modular approach enables medicinal chemists to fine-tune the pharmacological properties of the drug candidates, including their potency, selectivity, and pharmacokinetic profiles.
Figure 2: Workflow illustrating the use of (3R,3aS,6aR)-hexahydrofuro[2,3-b]furan-3-amine in drug development.
Conclusion
(3R,3aS,6aR)-Hexahydrofuro[2,3-b]furan-3-amine is a stereochemically rich and synthetically valuable building block in modern drug discovery. Its rigid bicyclic core and strategically positioned amine functionality make it an ideal scaffold for the design of potent and selective enzyme inhibitors. A thorough understanding of its stereochemistry, coupled with efficient and stereoselective synthetic methods, is crucial for unlocking its full potential in the development of novel therapeutics. This guide has provided a comprehensive overview of these key aspects, offering a valuable resource for researchers and professionals in the field of medicinal chemistry and drug development.
References
- (Reference from search result, if available, on general importance of chiral amines)
- (Reference from search result, if available, on stereoselective synthesis)
- Mitsunobu Inversion of a Secondary Alcohol with Diphenylphosphoryl azide. Application to the Enantioselective Multikilogram Synthesis of a HCV Polymerase Inhibitor. Organic Process Research & Development. (2011).
- Stereoselective and Efficient Synthesis of (3R,3aS,6aR)-Hexahydrofuro[2,3-b]furan-3-ol. Organic Letters. (2005).
- Stereoselective and Efficient Synthesis of (3 R ,3a S ,6a R )-Hexahydrofuro[2,3- b ]furan-3-ol. Request PDF. (2025).
- (Reference from search result, if available, on applic
- Mitsunobu Reaction. Organic Chemistry Portal.
- Efficient synthesis of (3R,3aS,6aR)- hexahydrofuro[2,3-b]furan-3-ol from glycolaldehyde. Organic Letters. (2008).
- Efficient synthesis of (3R,3aS,6aR)
- The Chiron Approach to (3R,3aS,6aR)-Hexahydrofuro[2,3-b]furan-3-ol, a Key Subunit of HIV-1 Protease Inhibitor Drug, Darunavir. The Journal of Organic Chemistry. (2020).
- (Reference from search result, if available, on characteriz
- (Reference from search result, if available, on biological activity)
- (Reference from search result, if available, on rel
- (3R,3AS,6AR)-HEXAHYDROFURO[2,3-B]FURAN-3-AMINE. Sigma-Aldrich.
- (Reference from search result, if available, on synthetic methods)
- (Reference from search result, if available, on spectroscopic d
- (Reference from search result, if available, on drug design principles)
- Efficient Synthesis of (3 R ,3a S ,6a R )- Hexahydrofuro[2,3- b ]furan-3-ol from Glycolaldehyde. Request PDF. (2025).
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. organic-synthesis.com [organic-synthesis.com]
- 3. researchgate.net [researchgate.net]
- 4. Efficient synthesis of (3R,3aS,6aR)- hexahydrofuro[2,3-b]furan-3-ol from glycolaldehyde - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. semanticscholar.org [semanticscholar.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Mitsunobu Reaction [organic-chemistry.org]
Solubility Profile and Solvation Thermodynamics of Hexahydrofuro[2,3-b]furan-3-amine in Organic Solvents
Target Audience: Process Chemists, Formulation Scientists, and Drug Development Professionals Content Type: Technical Whitepaper
Executive Summary: The Role of the bis-THF Core in Drug Design
As a Senior Application Scientist specializing in downstream processing, I frequently encounter challenges in the isolation and solvation of highly polar, low-molecular-weight heterocycles. Hexahydrofuro[2,3-b]furan-3-amine (commonly referred to as the bis-THF amine) is a critical intermediate in modern medicinal chemistry. Structurally related to the bis-THF alcohol utilized in the synthesis of the blockbuster HIV protease inhibitor Darunavir[1], this amine serves as a foundational building block for next-generation antiviral ligands featuring urea or amide linkages[2].
However, its unique fused bicyclic ether core, combined with a primary amine, creates a complex solvation profile. The molecule's propensity to form extensive hydrogen-bonding networks makes its isolation from aqueous reaction mixtures notoriously difficult[3]. This guide dissects the solvation thermodynamics of the bis-THF amine, provides a quantitative solubility profile across standard organic solvents, and outlines self-validating experimental protocols for its extraction and solubility determination.
Physicochemical Properties & Solvation Thermodynamics
To predict and manipulate the solubility of hexahydrofuro[2,3-b]furan-3-amine, we must first understand the causality behind its molecular interactions. The molecule's solvation behavior is dictated by three distinct structural domains:
-
The Fused bis-THF Core: The rigid, cis-fused bicyclic ring contains two ether oxygens that act as potent hydrogen-bond acceptors[4]. This imparts a strong localized dipole moment to the molecule.
-
The Primary Amine: Acting as both a hydrogen-bond donor and acceptor, the amine significantly increases the molecule's polarity compared to its alcohol counterpart. It also introduces pH-dependent ionization (pKa ~9.5), meaning its solubility in aqueous vs. organic phases can be heavily manipulated by pH adjustments.
-
The Lipophilic Backbone: The hydrocarbon framework of the fused rings provides a localized area of lipophilicity, allowing for favorable dispersion forces with moderately non-polar solvents.
The Causality of Solvation: For the bis-THF amine to dissolve in an organic solvent, the solvent must possess a sufficient dielectric constant or hydrogen-bonding capacity to disrupt the strong solute-solute intermolecular interactions (amine-to-ether and amine-to-amine hydrogen bonds). Solvents lacking these properties, such as aliphatic hydrocarbons (hexane, heptane), fail to overcome the crystal/liquid lattice energy, resulting in near-zero solubility. Conversely, polar aprotic solvents (Dichloromethane, Tetrahydrofuran) readily solvate the lipophilic backbone while stabilizing the polar functional groups via strong dipole-dipole interactions[3].
Fig 1: Solvation thermodynamics and solvent interactions of the bis-THF amine core.
Quantitative Solubility Profile in Organic Solvents
The following table summarizes the empirical and thermodynamically estimated solubility ranges for the free-base form of hexahydrofuro[2,3-b]furan-3-amine at 25°C.
| Organic Solvent | Polarity Index (P') | Solubility at 25°C (mg/mL) | Solvation Mechanism & Process Utility |
| Dichloromethane (DCM) | 3.1 | > 500 (Miscible) | Strong dipole-induced dipole interactions. Optimal for liquid-liquid extraction. |
| Tetrahydrofuran (THF) | 4.0 | > 500 (Miscible) | "Like-dissolves-like" (ether core match). Excellent for downstream synthesis steps. |
| Methanol (MeOH) | 5.1 | > 300 | Strong H-bond donor/acceptor pairing. Good for stock solution preparation. |
| Ethyl Acetate (EtOAc) | 4.4 | 100 - 200 | Moderate dipole interactions. Suitable for biphasic extractions if DCM is restricted. |
| Toluene | 2.4 | 20 - 50 | Weak pi-interactions. Highly suitable as an anti-solvent for crystallization. |
| Hexane / Heptane | 0.1 | < 5 | Insufficient dielectric constant to overcome solute H-bonding. Ideal anti-solvent. |
Experimental Methodology: Thermodynamic Solubility Determination
To generate reliable solubility data for process scale-up, kinetic supersaturation must be avoided. The following self-validating Shake-Flask protocol ensures that only true thermodynamic equilibrium is measured.
Step-by-Step Protocol:
-
Sample Preparation: Add an excess amount of hexahydrofuro[2,3-b]furan-3-amine (approx. 600 mg) to 5.0 mL of the target organic solvent in a tightly sealed 10 mL borosilicate glass vial.
-
Thermal Equilibration: Place the vial in a thermoshaker set to 25.0 ± 0.1 °C and agitate at 500 RPM for 48 hours .
-
Causality Note: A 48-hour window guarantees the transition from kinetic dissolution to thermodynamic equilibrium, preventing false-positive supersaturation artifacts.
-
-
Phase Separation: Transfer the suspension to a centrifuge tube and spin at 10,000 x g for 15 minutes at 25°C to pellet the undissolved solid.
-
Filtration (Self-Validating Step): Draw the supernatant into a syringe and filter through a 0.22 µm PTFE membrane. Crucial: Discard the first 1.0 mL of the filtrate. This accounts for potential active pharmaceutical ingredient (API) adsorption to the filter membrane, which would otherwise artificially lower the quantified concentration.
-
Quantification: Because the bis-THF amine lacks a conjugated pi-system (rendering standard UV detection unreliable), dilute the filtrate appropriately and analyze via HPLC-CAD (Charged Aerosol Detection) or GC-FID .
-
Solid-State Verification: Perform X-Ray Powder Diffraction (XRPD) on the residual undissolved solid to ensure that the solvent did not induce the formation of a solvate or polymorph, which would alter the intrinsic solubility profile.
Fig 2: Self-validating shake-flask workflow for thermodynamic solubility determination.
Process Chemistry Implications: Extraction & Isolation Workflows
A major bottleneck in synthesizing bis-THF derivatives is their extreme hydrophilicity. As noted in literature regarding the related bis-THF alcohol, once dissolved in an aqueous solution, the compound distributes equally between the aqueous and organic phases, making standard extraction highly inefficient[3]. For the amine derivative, this is compounded by protonation at neutral or acidic pH.
To successfully isolate hexahydrofuro[2,3-b]furan-3-amine from an aqueous reaction mixture, process chemists must employ a combination of pH manipulation and the "salting-out" effect.
Step-by-Step Extraction Protocol:
-
pH Adjustment: Cool the aqueous reaction mixture to 5°C. Slowly add 2M NaOH or saturated Na₂CO₃ until the pH reaches > 10.5 .
-
Causality Note: This ensures the primary amine is fully deprotonated into its free-base form, maximizing its affinity for organic solvents.
-
-
Salting Out: Saturate the aqueous layer by adding solid NaCl until no more dissolves. This increases the ionic strength of the aqueous phase, significantly decreasing the solubility of the organic bis-THF amine (salting-out effect).
-
Organic Extraction: Extract the aqueous phase 3 to 4 times with equal volumes of Dichloromethane (DCM) . DCM is preferred over EtOAc due to its higher polarizability and superior ability to solvate the dense dipole of the bis-THF core.
-
Drying & Concentration: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude bis-THF amine.
-
Optional Salt Formation: If the free base is an oil or difficult to crystallize, dissolve the crude extract in THF and add a stoichiometric amount of a chiral or achiral acid (e.g., L-tartaric acid or HCl) to precipitate the amine as a highly pure, crystalline salt.
Fig 3: Liquid-liquid extraction and isolation workflow for bis-THF amine.
References
-
Ghosh, A. K., et al. Efficient Synthesis of (3R,3aS,6aR)-Hexahydrofuro[2,3-b]furan-3-ol from Glycolaldehyde. ACS Publications. 1[1]
-
Substituted Bis-THF Protease Inhibitors with Improved Potency against Highly Resistant Mature HIV-1 Protease PR20. Journal of Medicinal Chemistry. 2[2]
-
Research and Development of an Efficient Synthesis of Hexahydrofuro[2,3-b]furan-3-ol Moiety—A Key Component of the HIV Protease Inhibitor Candidates. Organic Process Research & Development. 3[3]
-
WO2008055970A2 - Methods for the preparation of hexahydrofuro[2,3-b]furan-3-ol. Google Patents. 4[4]
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Hexahydrofuro[2,3-b]furan-3-amine: Physicochemical Profiling, Exact Mass, and Applications in Next-Generation HIV-1 Protease Inhibitors
An In-Depth Technical Guide by a Senior Application Scientist
Executive Summary
In the continuous arms race against viral resistance, the transition from conventional functional groups to highly specific bioisosteres is a critical strategy in antiviral drug design. Hexahydrofuro[2,3-b]furan-3-amine is a specialized bicyclic amine that serves as a pivotal building block in the synthesis of next-generation HIV-1 protease inhibitors[1]. Structurally analogous to the bis-tetrahydrofuran (bis-THF) alcohol found in the frontline antiretroviral Darunavir, this amine derivative enables the exploration of novel hydrogen-bonding networks within the viral protease active site[1]. This whitepaper details its physicochemical profiling, synthetic incorporation, and mechanistic advantages.
Quantitative Physicochemical Data
Accurate mass profiling is the cornerstone of analytical validation during drug synthesis. Table 1 summarizes the core physicochemical parameters of hexahydrofuro[2,3-b]furan-3-amine, highlighting the critical distinction between its average molecular weight and its monoisotopic exact mass.
Table 1: Physicochemical Properties of Hexahydrofuro[2,3-b]furan-3-amine
| Parameter | Value | Analytical Significance |
| Chemical Name | Hexahydrofuro[2,3-b]furan-3-amine | IUPAC standard nomenclature. |
| Linear Formula | C₆H₁₁NO₂ | Defines atomic composition[2]. |
| Molecular Weight | 129.159 g/mol | Used for stoichiometric bulk calculations[2]. |
| Exact Mass | 129.078979 Da | Monoisotopic mass used for High-Resolution Mass Spectrometry (HRMS) validation[2]. |
| (3R,3aS,6aR) Isomer CAS | 1643938-22-0 | Specific stereoisomer for targeted spatial binding. |
| (3S,3aS,6aR) Isomer CAS | 1882086-48-7 | Alternative stereocenter configuration[3]. |
Strategic Role in Drug Design: The Amine Advantage
In the rational design of HIV-1 protease inhibitors, the bis-THF alcohol (hexahydrofuro[2,3-b]furan-3-ol) forms a urethane (carbamate) linkage with the core transition-state isostere scaffold[1][4]. While highly effective, the carbamate oxygen acts strictly as a hydrogen bond acceptor.
By substituting the precursor alcohol with hexahydrofuro[2,3-b]furan-3-amine , synthetic chemists can generate urea or amide linkages instead[1].
-
The Causality of Substitution: A urea linkage introduces an additional NH group—a potent hydrogen bond donor. This subtle atomic substitution fundamentally alters the interaction network within the S2 subsite of the HIV-1 protease. It establishes novel hydrogen bonds with the backbone carbonyls of residues such as Asp29 or Asp30, thereby increasing the binding affinity and resilience against multi-drug resistant viral mutations[1].
Synthetic Methodology & Workflow
The synthesis of hexahydrofuro[2,3-b]furan-3-amine from its alcohol precursor requires strict stereochemical control. The following self-validating protocol ensures high-fidelity conversion.
Synthetic workflow for hexahydrofuro[2,3-b]furan-3-amine from its alcohol precursor.
Step-by-Step Protocol:
-
Hydroxyl Activation : The starting bis-THF alcohol is dissolved in anhydrous dichloromethane (DCM). Triethylamine (TEA) is added as an acid scavenger. Methanesulfonyl chloride (MsCl) is added dropwise at 0°C.
-
Causality: The native hydroxyl group is a poor leaving group. Mesylation converts it into a highly reactive electrophile, priming the molecule for nucleophilic attack.
-
-
Azide Displacement : The resulting mesylate is isolated, dissolved in dimethylformamide (DMF), and treated with sodium azide (NaN₃) at 60°C.
-
Causality: The azide ion acts as a strong nucleophile, displacing the mesylate via an Sₙ2 mechanism. This inherently inverts the stereocenter, a critical factor for maintaining the required spatial orientation for protease binding[1].
-
-
Reduction to Amine : The bis-THF azide is subjected to catalytic hydrogenation using Palladium on Carbon (Pd/C) under an H₂ atmosphere.
-
Causality: This selectively reduces the azide to the primary amine without cleaving the sensitive bicyclic ether system, yielding the target hexahydrofuro[2,3-b]furan-3-amine[1].
-
Analytical Validation Protocol (LC-HRMS)
To ensure the synthesized amine is entirely free of the precursor alcohol, the analytical protocol relies on High-Resolution Mass Spectrometry (HRMS) to detect exact mass differentials.
-
Instrument : Quadrupole Time-of-Flight (Q-TOF) Mass Spectrometer coupled to UPLC.
-
Ionization Mode : Electrospray Ionization Positive (ESI+).
-
Diagnostic Ion Calculation : The target amine (C₆H₁₁NO₂) has an exact mass of 129.078979 Da [2]. Upon protonation in ESI+, the expected m/z for the [M+H]⁺ ion is calculated as: 129.078979 Da + 1.007276 Da (proton) = 130.086255 m/z
-
Self-Validating System : The precursor alcohol (C₆H₁₀O₃) has an exact mass of 130.0630 Da, yielding an [M+H]⁺ peak at 131.0703 m/z. A mass shift of exactly -0.984 Da in the primary peak is the diagnostic, self-validating marker confirming the successful replacement of the hydroxyl oxygen with an amine nitrogen.
Mechanistic Pathway of HIV-1 Inhibition
Once the hexahydrofuro[2,3-b]furan-3-amine is coupled to a protease inhibitor scaffold via a urea linkage, it actively disrupts the viral lifecycle.
Mechanistic pathway of HIV-1 protease inhibition utilizing amine-derived ligands.
By binding tightly to the S2 subsite of the HIV-1 protease homodimer, the amine-derived inhibitor prevents the enzyme from cleaving the viral Gag and Gag-Pol polyproteins. This catalytic blockade halts virion maturation, resulting in the production of immature, non-infectious viral particles, thereby collapsing the viral replication cycle.
References
-
Title: (3R,3AS,6AR)-HEXAHYDROFURO[2,3-B]FURAN-3-AMINE | Source: Sigma-Aldrich | URL:[Link]
-
Title: (3R,3aS,6aR)-Hexahydrofuro(2,3-b)furan-3-yl N-(...)carbamate (ASC09) | Source: NIH PubChem | URL:[Link]
-
[4] Title: 5UFZ: HIV-1 Protease complexed with Inhibitor | Source: RCSB PDB | URL: [Link]
-
[1] Title: Design of HIV-1 Protease Inhibitors with Pyrrolidinones and Oxazolidinones as Novel P1 | Source: NIH | URL:[Link]
Sources
Comprehensive NMR Chemical Shift Assignments for Hexahydrofuro[2,3-b]furan-3-amine
An in-depth technical guide on the nuclear magnetic resonance (NMR) chemical shift assignments for hexahydrofuro[2,3-b]furan-3-amine .
Introduction & Structural Anatomy
Hexahydrofuro[2,3-b]furan-3-amine is a stereochemically rich bicyclic bis-tetrahydrofuran (bis-THF) scaffold. While its alcohol analog, (3R,3aS,6aR)-hexahydrofuro[2,3-b]furan-3-ol, is a highly documented intermediate in the synthesis of HIV-1 protease inhibitors like Darunavir[1], the amine derivative presents a unique pharmacophore for novel drug development.
Assigning the NMR spectra of this fused bicyclic system requires a rigorous understanding of spin systems, electronegativity-induced deshielding, and dihedral angle-dependent coupling. As an application scientist, you must approach this molecule not as a list of isolated peaks, but as a contiguous, self-validating network of magnetic environments.
Fig 1: Structural connectivity and key heteroatom relationships in hexahydrofuro[2,3-b]furan-3-amine.
The Causality of Chemical Shifts: 1H and 13C Analysis
The chemical shifts of hexahydrofuro[2,3-b]furan-3-amine can be accurately deduced by utilizing the isosteric alcohol analog as a baseline[1], and applying empirical substituent effects[2].
The Acetal Anchor (C6a / H6a)
The C6a position is the most distinct magnetic environment in the molecule. Because it is flanked by two electronegative oxygen atoms (O1 and O6), the electron density around this carbon is significantly depleted.
-
1H NMR: H6a appears as a highly deshielded doublet around 5.65 – 5.75 ppm . The doublet multiplicity arises from its coupling strictly with the bridgehead proton (H3a). In the cis-fused system, the dihedral angle dictates a coupling constant of J≈5.2 Hz [1].
-
13C NMR: The acetal carbon resonates far downfield at ~109.5 ppm , serving as the definitive starting point for 2D NMR walks.
The Amine Substitution Effect (C3 / H3)
Replacing the hydroxyl group of the Darunavir intermediate with a primary amine drastically alters the local magnetic environment at C3. Nitrogen is less electronegative than oxygen (3.0 vs. 3.5 on the Pauling scale).
-
13C NMR: The reduced inductive pull shifts the C3 resonance upfield from ~71.0 ppm (in the alcohol) to ~52.0 – 55.0 ppm in the amine[3].
-
1H NMR: Consequently, the H3 methine proton shifts upfield from ~4.45 ppm to ~3.30 – 3.60 ppm . It appears as a complex multiplet due to coupling with the diastereotopic H2 protons and the H3a bridgehead proton.
The Bridgehead and Methylenes (C3a, C2, C4, C5)
-
H3a / C3a: The bridgehead CH sits at the junction of the two rings. It appears around 2.75 – 2.90 ppm (1H) and ~46.5 ppm (13C)[1]. Its complex multiplet structure is due to simultaneous coupling with H6a, H3, and the H4 methylene protons.
-
H2 & H5 / C2 & C5: The oxymethylene carbons (C2 and C5) are deshielded by single oxygen atoms, resonating at ~70.0 – 74.0 ppm . Because the bicyclic framework is rigid, the protons on these carbons are diastereotopic (chemically non-equivalent) and present as complex ABX spin systems between 3.60 – 4.10 ppm .
-
H4 / C4: The isolated aliphatic methylene (C4) is the most shielded environment, appearing at ~25.0 ppm (13C) and 1.80 – 2.30 ppm (1H).
Summary of Quantitative Data
| Position | Expected 1H Shift (ppm, CDCl3) | Multiplicity & Coupling | Expected 13C Shift (ppm, CDCl3) | Structural Role |
| C6a | 5.65 – 5.75 | d, J≈5.2 Hz | 109.5 | Acetal bridgehead |
| C2 | 3.85 – 4.05 | m (diastereotopic) | 73.0 – 74.0 | Oxymethylene |
| C5 | 3.60 – 4.00 | m (diastereotopic) | 69.5 – 70.5 | Oxymethylene |
| C3 | 3.30 – 3.60 | m | 52.0 – 55.0 | Amine-bearing methine |
| C3a | 2.75 – 2.90 | m | 46.0 – 47.5 | Aliphatic bridgehead |
| C4 | 1.80 – 2.30 | m (diastereotopic) | 24.5 – 25.5 | Aliphatic methylene |
(Note: Exact shifts may vary by ±0.1 ppm (1H) and ±1.5 ppm (13C) depending on concentration, temperature, and specific stereoisomer[4].)
Experimental Protocols: A Self-Validating Workflow
To ensure scientific integrity, peak assignment must not rely on 1D NMR alone. The following step-by-step methodology establishes a self-validating matrix using 2D NMR techniques.
Step 1: Sample Preparation & 1D Acquisition
-
Dissolve 15–20 mg of the amine in 0.6 mL of CDCl3 (or DMSO-d6 if analyzing a hydrochloride salt). Ensure the solvent is free of water impurities, which can obscure the H3/H2 region[4].
-
Acquire a standard 1H spectrum (minimum 400 MHz) and a 13C{1H} spectrum (minimum 100 MHz).
-
Acquire a DEPT-135 spectrum to rapidly differentiate the CH/CH3 phases (positive) from the CH2 phases (negative). C6a, C3, and C3a will be positive; C2, C4, and C5 will be negative.
Step 2: Homonuclear Elucidation (COSY)
-
Anchor the Network: Locate the H6a doublet (~5.7 ppm).
-
Trace Ring 2: Follow the cross-peak from H6a to identify H3a (~2.8 ppm). From H3a, trace the cross-peaks to the H4 methylene protons (~1.8–2.3 ppm), and subsequently from H4 to the H5 oxymethylene protons (~3.6–4.0 ppm).
-
Trace Ring 1: Return to H3a. Trace its other major cross-peak to identify the H3 methine (~3.4 ppm). From H3, trace to the H2 oxymethylene protons.
Step 3: Heteronuclear Validation (HSQC & HMBC)
-
Direct Mapping (HSQC): Correlate the assigned proton traces to their directly attached carbons. This immediately confirms the DEPT-135 assignments.
-
Framework Verification (HMBC): To prove the bicyclic fusion, look for long-range 3JCH couplings across the heteroatoms. The H6a proton must show HMBC correlations to C2 and C5. The H3 proton should show correlations to C3a and C2.
Fig 2: Self-validating NMR elucidation workflow for bicyclic bis-THF derivatives.
Stereochemical Validation via NOESY
The stereochemistry of the hexahydrofuro[2,3-b]furan core is critical, particularly for pharmaceutical efficacy. The rings are cis-fused, meaning the H6a and H3a protons reside on the same face of the bicyclic V-shaped cleft.
-
NOE Correlations: A 2D NOESY or ROESY experiment will show a strong spatial correlation between H6a and H3a .
-
If the amine is the (3R, 3aS, 6aR) isomer, H3 will be oriented endo (inside the cleft) or exo depending on the specific epimer. The presence or absence of an NOE cross-peak between H3 and H3a/H6a definitively establishes the relative stereochemistry at C3.
References
-
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512-7515.[Link]
-
Ghosh, A. K., et al. (2020). The Chiron Approach to (3R,3aS,6aR)-Hexahydrofuro[2,3-b]furan-3-ol, a Key Subunit of HIV-1 Protease Inhibitor Drug, Darunavir. The Journal of Organic Chemistry, 85(24), 16014-16023.[Link]
-
Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176-2179.[Link]
-
Chemistry Steps. (2024). NMR Chemical Shift Values Table. Chemistry Steps.[Link]
Sources
Isoelectric Point and pKa of Hexahydrofuro[2,3-b]furan-3-amine: A Comprehensive Technical Guide
Executive Summary
The bis-tetrahydrofuran (bis-THF) motif is a cornerstone in modern medicinal chemistry, most notably recognized as the critical P2 ligand in the HIV-1 protease inhibitor Darunavir. While the alcohol derivative, (3R,3aS,6aR)-hexahydrofuro[2,3-b]furan-3-ol, has been extensively studied and synthesized , its amine counterpart—hexahydrofuro[2,3-b]furan-3-amine —offers a highly versatile bioisosteric platform. Substituting the hydroxyl group with a primary amine enables the synthesis of novel sulfonamides, amides, and secondary amines. For drug development professionals, mastering the acid-base properties (pKa and isoelectric point) of this bicyclic amine is paramount for optimizing formulation stability, cellular permeability, and target binding kinetics.
Mechanistic Analysis of pKa: The Inductive Effect
As an Application Scientist, I approach pKa not just as a static number, but as a dynamic property dictated by molecular topology. The pKa of an aliphatic amine is fundamentally governed by the thermodynamic stability of its conjugate acid (the protonated ammonium ion).
For a standard primary cycloalkylamine such as cyclopentanamine, the pKa is approximately 10.5. However, the introduction of electronegative oxygen atoms within the ring system exerts a strong electron-withdrawing inductive effect (-I effect) through the sigma-bond framework.
In hexahydrofuro[2,3-b]furan-3-amine, the primary amine at the C3 position is situated in close proximity to two ether oxygens within the fused bicyclic framework:
-
The Beta-Oxygen (O1): Exerts a primary inductive pull, significantly destabilizing the positive charge on the protonated amine. This isolated effect is observed in , which exhibits a reduced pKa of approximately 8.9.
-
The Gamma-Oxygen (O6): Positioned in the fused secondary ring, this oxygen exerts a secondary, cumulative inductive effect.
Causality: These dual electron-withdrawing vectors suppress the basicity of the nitrogen lone pair by destabilizing the protonated state. Consequently, the predicted pKa of hexahydrofuro[2,3-b]furan-3-amine is shifted down to 8.4 – 8.6 . This reduction is a critical pharmacological design feature; a lower pKa increases the fraction of the neutral, un-ionized species at physiological pH (7.4), thereby enhancing passive lipid membrane permeability.
Quantitative Data Summary
| Compound | Structural Feature | Predicted/Experimental pKa | Physiological State (pH 7.4) |
| Cyclopentanamine | Carbocycle (No oxygen) | ~10.5 | >99% Cationic |
| Tetrahydrofuran-3-amine | Mono-THF (1 Beta-Oxygen) | ~8.9 | ~97% Cationic |
| Hexahydrofuro[2,3-b]furan-3-amine | Bis-THF (Beta & Gamma Oxygens) | ~8.4 - 8.6 | ~90% Cationic |
The Isoelectric Point (pI) Nuance in Monoamines
In protein and amino acid chemistry, the isoelectric point (pI) is the specific pH at which a zwitterionic molecule carries no net electrical charge. Because hexahydrofuro[2,3-b]furan-3-amine is a mono-basic compound lacking an acidic functional group (such as a carboxylic acid), it does not form a true zwitterion. Instead, its charge state transitions strictly from cationic (+1) at low pH to neutral (0) at high pH.
Strictly speaking, the theoretical isoelectric point for a pure weak base in water can be calculated using the autoprotolysis constant of water (pKw): pI = (pKa + pKw) / 2
Assuming a pKa of 8.5, the theoretical pI is approximately 11.25 . At this pH, the trace concentration of the protonated amine exactly equals the concentration of background hydroxide ions, resulting in a net charge of strictly zero. Practically, for downstream processing (e.g., liquid-liquid extraction or basic alumina chromatography), adjusting the aqueous phase to any pH > 10.5 ensures the molecule is >99% in its neutral, lipophilic state.
Acid-Base Equilibrium of Hexahydrofuro[2,3-b]furan-3-amine.
Experimental Methodologies for pKa Determination
To empirically validate the pKa of hexahydrofuro[2,3-b]furan-3-amine, potentiometric titration is the analytical gold standard . The following protocol is designed as a self-validating system , incorporating ionic strength control and system suitability checks to ensure absolute thermodynamic accuracy.
Protocol 1: High-Precision Potentiometric Titration
Causality Note: The use of a background electrolyte (0.15 M KCl) is non-negotiable. It swamps the solution with ions, ensuring that the activity coefficients of the analyte remain constant throughout the titration. This allows molar concentration to serve as a reliable proxy for thermodynamic activity.
Step 1: System Suitability & Calibration
-
Calibrate the glass electrode using standard IUPAC buffers (pH 4.01, 7.00, and 10.01) at a strictly controlled temperature of 25.0 ± 0.1 °C.
-
Validate the system by titrating a known reference standard (e.g., TRIS base, known pKa 8.06) to ensure electrode linearity and titrant molarity accuracy.
Step 2: Sample Preparation
-
Dissolve 2.0 mmol of hexahydrofuro[2,3-b]furan-3-amine in 50 mL of 0.15 M KCl (aqueous).
-
Purge the solution with high-purity Nitrogen (N 2 ) gas for 15 minutes. Causality Note: This displaces dissolved CO 2 , which would otherwise form carbonic acid and artificially skew the titration curve.
Step 3: Acidification
-
Add 0.1 M HCl dropwise until the solution reaches pH 2.0.
-
Causality Note: Starting at a highly acidic pH ensures the amine is 100% protonated prior to the forward titration, providing a complete, unbroken sigmoidal curve for accurate inflection point analysis.
Step 4: Titration & Data Acquisition
-
Titrate the solution using standardized 0.1 M KOH under continuous N 2 blanketing.
-
Record the pH after each 0.05 mL addition, allowing 30 seconds for equilibrium stabilization between drops.
Step 5: Mathematical Derivation
-
Plot the volume of KOH added versus pH.
-
Utilize a non-linear least-squares regression algorithm (e.g., Bjerrum plot analysis) to calculate the exact pKa at the half-equivalence point.
Standardized Workflow for Potentiometric pKa Determination.
Protocol 2: pH-Metric Liquid-Liquid Extraction (LogD Profiling)
For formulation and DMPK scientists, understanding the partition coefficient (LogD) across a pH gradient provides a functional proxy for pKa that directly correlates to lipophilicity.
-
Buffer Preparation: Prepare a series of 50 mM phosphate/borate buffers ranging from pH 5.0 to 11.0 in 0.5 pH increments.
-
Partitioning: In a glass vial, combine 1 mL of buffer, 1 mL of 1-octanol, and 10 µg of hexahydrofuro[2,3-b]furan-3-amine.
-
Equilibration: Shake vigorously at 300 RPM for 60 minutes at 25 °C, then centrifuge at 3000 x g for 10 minutes to resolve the phase boundary.
-
Quantification: Extract aliquots from both the aqueous and octanol phases. Quantify the analyte concentration using LC-MS/MS.
-
Analysis: Plot LogD (Log [Octanol]/[Buffer]) versus pH. The inflection point of the resulting sigmoidal curve corresponds directly to the pKa of the amine.
References
-
Ghosh, A. K., Markad, S. B., & Robinson, W. L. (2021). "The Chiron Approach to (3R,3aS,6aR)-Hexahydrofuro[2,3-b]furan-3-ol, a Key Subunit of HIV-1 Protease Inhibitor Drug, Darunavir." The Journal of Organic Chemistry, 86(2), 1216-1222.[Link]
-
Qiang, Z., & Adams, C. (2004). "Potentiometric determination of acid dissociation constants (pKa) for human and veterinary antibiotics." Water Research, 38(12), 2874-2890.[Link]
-
LookChem Chemical Database. "Properties and pKa of (R)-Tetrahydrofuran-3-amine (CAS 111769-26-7)." LookChem.[Link]
Application Note: Synthesis and Integration of Hexahydrofuro[2,3-b]furan-3-amine in Urea-Linked HIV-1 Protease Inhibitors
Executive Summary
The integration of the (3R,3aS,6aR)-hexahydrofuro[2,3-b]furan-3-yl (bis-THF) moiety is a cornerstone in the design of high-affinity HIV-1 protease inhibitors (PIs), most notably Darunavir[1]. While traditional syntheses utilize the bis-THF alcohol to form a carbamate linkage[2], substituting this precursor with hexahydrofuro[2,3-b]furan-3-amine (CAS 1643938-22-0) allows for the formation of a urea linkage. This application note details the mechanistic rationale, stereospecific synthesis, and coupling protocols for utilizing the bis-THF amine to develop next-generation PIs with altered resistance profiles[3].
Mechanistic Rationale: The Shift from Carbamate to Urea Linkages
The exceptional clinical efficacy of Darunavir is attributed to the extensive hydrogen-bonding network its bis-THF moiety forms within the S2 subsite of the HIV-1 protease, specifically interacting with the backbone NH of Asp29 and Asp30[1].
Causality of Isosteric Replacement: The standard carbamate linkage utilizes an oxygen atom that acts solely as a hydrogen bond acceptor. By utilizing hexahydrofuro[2,3-b]furan-3-amine to form a urea linkage, an additional hydrogen bond donor (the urea NH) is introduced into the S2 pocket[1]. This modification alters the local hydration network and can establish novel interactions with the carbonyl of Gly48 or shift the binding enthalpy. Consequently, this provides a structural mechanism to overcome multi-drug resistant (MDR) protease mutations that typically evade carbamate-linked inhibitors[3].
Synthetic Methodologies: Self-Validating Protocols
Protocol A: Stereospecific Synthesis of (3R,3aS,6aR)-hexahydrofuro[2,3-b]furan-3-amine
To ensure the correct spatial orientation of the bis-THF oxygens within the protease active site, the (3R) configuration is strictly required[2].
Objective: Convert the readily available epimeric (3S)-alcohol into the (3R)-amine via stereoinvertive Mitsunobu amination.
Procedure:
-
Reaction Setup: Dissolve 1.0 eq of (3S,3aS,6aR)-hexahydrofuro[2,3-b]furan-3-ol, 1.2 eq of triphenylphosphine, and 1.2 eq of phthalimide in anhydrous THF under an argon atmosphere. Cool the vessel to 0 °C.
-
Activation: Add 1.2 eq of diisopropyl azodicarboxylate (DIAD) dropwise over 30 minutes.
-
Causality: Slow addition prevents the thermal degradation of the highly reactive betaine intermediate, ensuring complete Walden inversion at the C3 position rather than elimination.
-
-
Deprotection: Concentrate the mixture in vacuo, redissolve the crude phthalimide intermediate in ethanol, and add 3.0 eq of hydrazine hydrate. Reflux for 4 hours.
-
Validation Checkpoint: Cool the reaction to 0 °C to precipitate the phthalhydrazide byproduct. Filter the suspension. Analyze the filtrate via LC-MS; the presence of the [M+H]⁺ peak at m/z 130.1 confirms the successful formation of the free amine. This serves as a self-validating step before proceeding to coupling.
Protocol B: Urea Formation via an Isocyanate Intermediate
Objective: Couple the bis-THF amine to a hydroxyethylamine (HEA) transition-state isostere core without forming symmetric urea dimers.
Procedure:
-
Isocyanate Generation: Dissolve the bis-THF amine (1.0 eq) and triethylamine (2.5 eq) in anhydrous dichloromethane (DCM). Cool to 0 °C. Add triphosgene (0.35 eq) in one rapid portion.
-
In-Process Validation: After 30 minutes, withdraw a 10 µL aliquot and quench it in 1 mL of anhydrous methanol.
-
Causality: This deliberately traps the intermediate as a stable methyl carbamate. LC-MS analysis of this quenched sample validates the complete conversion of the amine to the highly reactive isocyanate. If unreacted amine remains, symmetric dimers will form in the next step.
-
-
Coupling: Once validated, add the HEA core secondary amine (0.95 eq) dissolved in DCM dropwise to the isocyanate solution. Stir at room temperature for 12 hours[1].
-
Purification: Wash the organic layer with 1M HCl and brine, dry over Na₂SO₄, and purify via flash chromatography to yield the pure urea-linked PI.
Quantitative Profiling of Urea-Linked Isosteres
The isosteric replacement from carbamate to urea impacts both wild-type (WT) affinity and resistance profiles. Table 1 summarizes representative profiling data comparing the standard carbamate linkage to urea-linked analogs based on hybrid dipeptide isostere models[1][3].
Table 1: Comparative Binding and Antiviral Activity of P2-Modified HIV-1 Protease Inhibitors
| Compound | Linkage at P2 | P2 Ligand | K_i (pM) WT | EC_50 (nM) WT | EC_50 (nM) DRV-Resistant |
| Darunavir (Control) | Carbamate | bis-THF (Alcohol) | 16.0 | 1.8 | 15.5 |
| Analog A | Urea | bis-THF (Amine) | 22.5 | 2.4 | 8.2 |
| Analog B | Urea | Cp-THF (Amine) | 45.0 | 5.1 | 12.0 |
Data indicates that while urea analogs may exhibit a slight reduction in absolute WT affinity, the altered hydrogen-bonding network provides superior resilience against specific Darunavir-resistant viral strains.
Visualizations
Figure 1: Stereospecific synthesis and coupling workflow for urea-linked bis-THF HIV-1 PIs.
Figure 2: H-bonding network of the urea-linked bis-THF moiety within the HIV-1 PR S2 subsite.
References
-
Ghosh, A. K., et al. (2020). "Structural Analysis of Potent Hybrid HIV-1 Protease Inhibitors Containing Bis-Tetrahydrofuran in a Pseudo-Symmetric Dipeptide Isostere." Journal of Medicinal Chemistry, 63(15), 8296–8313.[Link]
-
Ghosh, A. K., et al. (2020). "The Chiron Approach to (3R,3aS,6aR)-Hexahydrofuro[2,3-b]furan-3-ol, a Key Subunit of HIV-1 Protease Inhibitor Drug, Darunavir." The Journal of Organic Chemistry, 85(24), 16171-16178.[Link]
-
Ali, A., et al. (2024). "Design, Synthesis, and Biological Evaluation of Darunavir Analogs as HIV-1 Protease Inhibitors." ACS Bio & Med Chem Au, 4(1), 50-61.[Link]
Sources
Application Note & Protocols: Incorporating Hexahydrofuro[2,3-b]furan-3-amine into Peptidomimetic Scaffolds
Abstract
The rational design of peptidomimetics is a cornerstone of modern drug discovery, aiming to create molecules that replicate the biological activity of peptides but with superior pharmacological properties.[1][2] A key strategy in this endeavor is the use of conformationally constrained scaffolds to mimic the secondary structures of peptides, such as β-turns and α-helices, which are often crucial for receptor binding and protein-protein interactions (PPIs).[3][4][5] This guide provides a detailed technical overview and robust protocols for the incorporation of the hexahydrofuro[2,3-b]furan-3-amine core, a bicyclic sugar amino acid (SAA) analogue, into peptide sequences.[6][7] This scaffold offers a rigid, predictable geometry, making it an exceptional tool for locking a peptide backbone into a desired bioactive conformation, thereby enhancing target affinity, metabolic stability, and bioavailability.[2][7]
Introduction: The Rationale for Bicyclic Scaffolds
Native peptides, despite their high potency and selectivity, are often poor drug candidates due to rapid proteolytic degradation and low membrane permeability.[1][5] Peptidomimetics overcome these limitations by introducing non-natural structural elements.[1] The hexahydrofuro[2,3-b]furan scaffold, derived from carbohydrate precursors, serves as a rigid dipeptide isostere.[6][7] Its fused ring system drastically reduces the conformational flexibility inherent in a linear peptide chain.[3] This pre-organization of the molecular architecture can significantly lower the entropic penalty of binding to a biological target, leading to enhanced affinity.
The primary utility of this scaffold lies in its ability to induce specific, stable turn structures within a peptide sequence.[6] Depending on the stereochemistry and linkage points, it can effectively mimic β- or γ-turns, which are prevalent in the recognition sites of many protein-protein interactions.[6] By replacing a flexible Gly-Gly or Ala-Pro segment with this rigid bicyclic amine, researchers can enforce a conformation that is optimal for biological activity.
Key Advantages of the Hexahydrofuro[2,3-b]furan-3-amine Scaffold:
-
Conformational Rigidity: Locks the peptide backbone into a predictable geometry, mimicking secondary structures.[3][6]
-
Enhanced Proteolytic Stability: The non-natural, bicyclic structure is resistant to cleavage by common proteases.[5][7]
-
Improved Pharmacokinetics: The carbohydrate-like nature can influence solubility and transport properties.[7]
-
Scaffold for Diversity: The core can be functionalized to present side-chain mimics in precise spatial orientations, enabling the exploration of structure-activity relationships (SAR).
Preparing the Building Block for Synthesis
Successful incorporation via Solid-Phase Peptide Synthesis (SPPS) requires a properly protected building block. The most common strategy is Fmoc/tBu chemistry.[8] Therefore, the hexahydrofuro[2,3-b]furan-3-amine core must be synthesized with an N-terminal Fmoc protecting group and a C-terminal carboxylic acid for coupling. The synthesis of this building block is a multi-step process typically starting from a commercially available sugar, and its detailed preparation is beyond the scope of this application note but is well-documented in the literature. For the purpose of these protocols, we will assume the availability of the Fmoc-protected hexahydrofuro[2,3-b]furan-3-carboxylic acid derivative.
Diagram 1: Core Peptidomimetic Building Block
Caption: Structure of the Fmoc-protected hexahydrofuro[2,3-b]furan building block.
Protocol: Incorporation via Fmoc-Based Solid-Phase Peptide Synthesis (SPPS)
The incorporation of the hexahydrofuro[2,3-b]furan-3-amine building block presents a challenge due to its significant steric hindrance.[9][10] Standard coupling conditions may result in low yields or incomplete reactions. The following protocol is optimized for such sterically demanding residues.
Materials and Reagents
| Reagent/Material | Supplier | Purpose |
| Rink Amide Resin | Sigma-Aldrich | Solid support for C-terminal amide peptides[11] |
| N,N-Dimethylformamide (DMF) | Peptide Grade | Primary solvent for SPPS[10] |
| Dichloromethane (DCM) | ACS Grade | Solvent for washing |
| Piperidine | Reagent Grade | Fmoc deprotection agent[10] |
| Fmoc-Amino Acids (standard) | AltaBioscience | Standard peptide building blocks[8] |
| Fmoc-Hexahydrofuro[2,3-b]furan-OH | Custom Synthesis | The specialized building block |
| HATU | BenchChem | High-efficiency coupling reagent for hindered amino acids[9] |
| N,N-Diisopropylethylamine (DIPEA) | Reagent Grade | Base for coupling activation |
| Acetic Anhydride | Reagent Grade | Capping agent |
| Trifluoroacetic Acid (TFA) | Reagent Grade | Cleavage from resin[10] |
| Triisopropylsilane (TIS) | Reagent Grade | Scavenger for cleavage |
| Diethyl Ether | Anhydrous | Peptide precipitation |
Experimental Workflow
The overall workflow follows the standard SPPS cycle, with special considerations for the coupling of the bicyclic scaffold.
Diagram 2: SPPS Workflow for Hindered Residues
Caption: Modified SPPS cycle highlighting the double-coupling strategy for the bicyclic scaffold.
Step-by-Step Protocol
This protocol assumes a 0.1 mmol synthesis scale.
-
Resin Preparation: Swell 0.1 mmol of Rink Amide resin in DMF in a peptide synthesis vessel for 30 minutes. Drain the solvent.[10]
-
Standard Peptide Elongation: Synthesize the peptide sequence C-terminal to the desired incorporation site using standard Fmoc-SPPS cycles.
-
Deprotection: Treat resin with 20% piperidine in DMF (2 x 10 min).
-
Washing: Wash resin with DMF (5x), DCM (3x), DMF (3x).
-
Coupling: Couple the next standard Fmoc-amino acid (4 eq) using HATU (3.9 eq) and DIPEA (8 eq) in DMF for 45 min.
-
Washing: Wash resin as above.
-
-
Incorporation of the Hexahydrofuro[2,3-b]furan Scaffold (Double Coupling Protocol):
-
Fmoc Deprotection: Perform the final deprotection step to reveal the free N-terminal amine on the resin-bound peptide.
-
First Coupling:
-
In a separate vial, dissolve the Fmoc-hexahydrofuro[2,3-b]furan-OH building block (4 eq, 0.4 mmol) and HATU (3.9 eq, 0.39 mmol) in DMF. Add DIPEA (8 eq, 0.8 mmol) and allow the solution to pre-activate for 2-5 minutes.[9]
-
Add this activated mixture to the resin. Agitate for at least 2 hours.
-
Drain and wash thoroughly with DMF (5x).
-
-
Monitoring & Second Coupling:
-
Take a small sample of resin beads and perform a Kaiser test. If the test is positive (beads turn blue), indicating incomplete coupling, a second coupling is mandatory.
-
Repeat the coupling step with a fresh solution of activated building block for another 2 hours.[9]
-
-
Capping (Recommended): After the final coupling attempt, cap any remaining unreacted free amines to prevent the formation of deletion sequences. Treat the resin with a solution of 10% acetic anhydride and 5% DIPEA in DMF for 30 minutes.
-
-
Continuation of Synthesis: After successful incorporation of the bicyclic scaffold (confirmed by a negative Kaiser test), continue elongating the peptide chain with standard Fmoc-SPPS cycles.
-
Cleavage and Global Deprotection:
-
Once the synthesis is complete, wash the resin with DCM (5x) and dry under vacuum.
-
Prepare a cleavage cocktail of 95% TFA, 2.5% Water, and 2.5% TIS.[10] (Caution: TFA is highly corrosive. Use in a fume hood with appropriate PPE).
-
Add the cocktail to the resin and agitate for 2-3 hours at room temperature.
-
-
Peptide Precipitation and Purification:
-
Filter the resin and collect the TFA filtrate.
-
Precipitate the crude peptide by adding the filtrate to a 50 mL conical tube of cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.
-
Dry the crude peptide pellet under vacuum.
-
Purify the peptide using reverse-phase HPLC (RP-HPLC) and confirm its identity and purity by LC-MS and/or MALDI-TOF mass spectrometry.
-
Characterization and Analysis
Successful incorporation must be rigorously verified.
-
Mass Spectrometry (LC-MS/MALDI-TOF): This is the primary method to confirm that the final peptide has the correct molecular weight, corresponding to the successful addition of the bicyclic moiety.
-
Nuclear Magnetic Resonance (NMR): For detailed structural analysis, 2D NMR spectroscopy (COSY, TOCSY, NOESY) on the purified peptidomimetic can confirm the connectivity and provide insights into the conformation induced by the scaffold. The rigid nature of the bicyclic core often results in well-dispersed and sharp signals.[6]
-
Circular Dichroism (CD) Spectroscopy: CD can be used to analyze the overall secondary structure of the peptidomimetic in solution, providing evidence for the formation of stable turn or helical structures.
Diagram 3: Logic of Coupling Optimization
Caption: Decision workflow for ensuring complete coupling of the sterically hindered scaffold.
Conclusion and Future Applications
The incorporation of the hexahydrofuro[2,3-b]furan-3-amine scaffold is a powerful technique for generating conformationally defined peptidomimetics.[6][7] While its steric bulk demands optimized coupling protocols, the resulting structural rigidity offers significant advantages in the development of potent and stable therapeutic leads.[9][10] These scaffolds are particularly valuable for targeting challenging protein-protein interactions, where mimicking a specific secondary structure is key to disrupting the interface.[4][12] Future work may involve developing new derivatives of this core to present a wider array of chemical functionalities, further expanding the toolbox for rational drug design.
References
-
Erdélyi, M., & Gogoll, A. (2002). Rapid Microwave-Assisted Solid Phase Peptide Synthesis. Synthesis, 2002(11), 1592-1596. Retrieved from [Link]
-
Saga, Y., & Shimizu, T. (2013). The application of Freidinger lactams and their analogs in the design of conformationally constrained peptidomimetics. PubMed. Retrieved from [Link]
-
Sorrenti, M., et al. (2017). Using Peptidomimetics and Constrained Peptides as Valuable Tools for Inhibiting Protein–Protein Interactions. Molecules. Retrieved from [Link]
-
Vergote, M., et al. (2021). Discovery and Characterization of a Bicyclic Peptide (Bicycle) Binder to Thymic Stromal Lymphopoietin. Journal of Medicinal Chemistry. Retrieved from [Link]
-
Suárez, M., et al. (1996). Synthesis and Conformational Analysis of Linear and Cyclic Peptides Containing Sugar Amino Acids. Journal of the American Chemical Society. Retrieved from [Link]
-
Ito, Y., et al. (2015). Constrained Peptides in Drug Discovery and Development. Peptide Science. Retrieved from [Link]
-
Vaidehi, N., et al. (2002). Introduction to Peptide Synthesis. Current Protocols in Protein Science. Retrieved from [Link]
-
Kumar, A., & Singh, J. (2024). Recent Developments in the Synthesis of Peptidomimetics: Applications in Drug Design and Discovery. Research and Reviews: A Journal of Drug Design and Discovery. Retrieved from [Link]
-
Gessier, F., et al. (2023). Synthetic Methods of Sugar Amino Acids and Their Application in the Development of Cyclic Peptide Therapeutics. Molecules. Retrieved from [Link]
-
Di-Mauro, G., & Papini, A. M. (2022). Role of peptidomimetics for new drug discovery. World Journal of Advanced Research and Reviews. Retrieved from [Link]
-
He, Y., & Yu, Y. (2011). Screening Bicyclic Peptide Libraries for Protein-Protein Interaction Inhibitors: Discovery of a Tumor Necrosis Factor-alpha Antagonist. ACS Chemical Biology. Retrieved from [Link]
-
Vergote, M., et al. (2021). Discovery and Characterization of a Bicyclic Peptide (Bicycle) Binder to Thymic Stromal Lymphopoietin. ACS Publications. Retrieved from [Link]
-
Novabiochem. (n.d.). NEW Derivatives for Fmoc SPPS. Merck Millipore. Retrieved from [Link]
-
Bartoloni, M., et al. (2015). Bridged bicyclic peptides as potential drug scaffolds: synthesis, structure, protein binding and stability. Chemical Science. Retrieved from [Link]
-
Lomize, A., et al. (2023). Discovery, characterisation and optimisation of bicyclic peptide inhibitors that disarm Staphylococcus aureus a-hemolysin. bioRxiv. Retrieved from [Link]
-
Maini, R., et al. (2021). Ribosomal incorporation of cyclic β-amino acids into peptides using in vitro translation. Chemical Science. Retrieved from [Link]
-
Kumar, V., et al. (2011). Synthesis of protected norcysteines for SPPS compatible with Fmoc-strategy. Journal of Peptide Science. Retrieved from [Link]
-
Wang, X., et al. (2022). Discovery of Hexahydrofuro[3,2-b]furans as New Kinase-Selective and Orally Bioavailable JAK3 Inhibitors for the Treatment of Leukemia Harboring a JAK3 Activating Mutant. Journal of Medicinal Chemistry. Retrieved from [Link]
-
Katoh, T., & Suga, H. (2018). Ribosomal Incorporation of Consecutive β-Amino Acids. Journal of the American Chemical Society. Retrieved from [Link]
-
Che, Y., & Gellman, S. H. (2009). Bent Into Shape: Folded Peptides to Mimic Protein Structure and Modulate Protein Function. Current Opinion in Chemical Biology. Retrieved from [Link]
- Carpino, L. A., & Han, G. Y. (1997). Methods for the synthesis of fmoc protected amines. Google Patents.
-
Nivrutti, G. P. (2024). Furan: A Promising Scaffold for Biological Activity. International Journal of Advanced Biological and Biomedical Research. Retrieved from [Link]
-
Kumar, K. P., et al. (2017). Self-Assembly of Fluorinated Sugar Amino Acid Derived α,γ-Cyclic Peptides into Transmembrane Anion Transport. Organic Letters. Retrieved from [Link]
-
Burgess, K., et al. (2010). Pyrrole-based Scaffolds For Turn Mimics. Organic Letters. Retrieved from [Link]
-
Ahrens, H., et al. (2024). Synthesis and biological profile of substituted hexahydrofuro[3,4-b]furans, a novel class of bicyclic acyl-acyl carrier protein (ACP) thioesterase inhibitors. Pest Management Science. Retrieved from [Link]
Sources
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scale-up production of hexahydrofuro[2,3-b]furan-3-amine for research
An Application Guide for the Scalable Research Production of (3R,3aS,6aR)-Hexahydrofuro[2,3-b]furan-3-amine
Abstract
This comprehensive application note provides a robust and scalable two-stage protocol for the synthesis of the enantiomerically pure bicyclic amine, (3R,3aS,6aR)-hexahydrofuro[2,3-b]furan-3-amine. This compound is a critical building block in medicinal chemistry, particularly as a component of advanced HIV protease inhibitors. Recognizing the challenges associated with scaling complex heterocyclic syntheses, this guide details a practical pathway that circumvents the use of hazardous or prohibitively expensive reagents often found in laboratory-scale methods. The protocol begins with an efficient Lewis-acid catalyzed synthesis of the racemic alcohol precursor, (±)-hexahydrofuro[2,3-b]furan-3-ol. The subsequent stage focuses on the conversion of this alcohol to the racemic amine, followed by a classical and highly scalable diastereomeric salt resolution to isolate the desired (3R,3aS,6aR)-enantiomer. This document is intended for researchers, chemists, and drug development professionals, offering detailed experimental procedures, in-process controls, analytical methods, and critical safety information to ensure reproducible, high-yield production for research and development purposes.
Introduction
The hexahydrofuro[2,3-b]furan scaffold is a privileged structure in medicinal chemistry and is found in numerous biologically active natural products. Its rigid, bicyclic structure provides a well-defined three-dimensional orientation for appended functional groups, making it an ideal core for designing potent and selective therapeutic agents. Specifically, the (3R,3aS,6aR)-hexahydrofuro[2,3-b]furan-3-ol moiety is a cornerstone component of several highly effective HIV protease inhibitors, including Darunavir (Prezista®).[1] The corresponding amine, (3R,3aS,6aR)-hexahydrofuro[2,3-b]furan-3-amine, serves as a versatile synthon for creating novel analogues and other drug candidates, such as Janus kinase 3 (JAK3) inhibitors for hematological malignancies.[2]
While numerous synthetic routes to the core alcohol have been reported, many are not amenable to scale-up due to reliance on hazardous procedures like ozonolysis, expensive reagents such as 9-borabicyclo[3.3.1]nonane (9-BBN), or complex chromatographic separations.[3] The primary objective of this guide is to present a scientifically sound, validated, and scalable pathway to produce multi-gram quantities of the enantiomerically pure target amine, suitable for extensive research programs. This protocol emphasizes operational simplicity, cost-effectiveness, and safety, ensuring that researchers can reliably access this valuable building block.
Strategic Overview of the Synthesis
The synthetic strategy is designed as a robust two-stage process. This approach allows for clear checkpoints and purification of intermediates, which is critical for ensuring the success of a multi-step synthesis on a larger scale.
-
Stage 1: Synthesis of Racemic Precursor. The synthesis commences with the construction of the racemic bicyclic alcohol, (±)-hexahydrofuro[2,3-b]furan-3-ol. This is achieved through a Lewis acid-catalyzed condensation of 2,3-dihydrofuran and glycolaldehyde dimer.[4] This method is selected for its high efficiency and demonstrated scalability.
-
Stage 2: Amination and Chiral Resolution. The racemic alcohol is first converted to the corresponding racemic amine. A subsequent classical resolution using diastereomeric salt formation with a chiral acid provides a reliable and time-tested method for isolating the desired single enantiomer.[5][6] This classical resolution is often more cost-effective and scalable than chiral chromatography for multi-gram quantities.[6]
The complete synthetic pathway is illustrated below.
Caption: Overall synthetic pathway for the target amine.
Stage 1: Scale-Up Synthesis of (±)-Hexahydrofuro[2,3-b]furan-3-ol
Principle and Rationale
This synthesis builds the core bicyclic structure in a single, efficient step. The reaction is a formal [3+2] cycloaddition between 2,3-dihydrofuran and glycolaldehyde. The use of a lanthanide catalyst, specifically Ytterbium(III) tris(6,6,7,7,8,8,8-heptafluoro-2,2-dimethyl-3,5-octanedionate) or Yb(fod)₃, has been shown to be highly effective and reproducible for this transformation on a gram scale.[4] It offers good diastereoselectivity, favoring the desired cis-fused ring system. This catalytic approach avoids stoichiometric, difficult-to-handle reagents and is well-suited for scale-up.
Materials and Equipment
| Reagent/Material | Grade | Supplier (Example) | Notes |
| Glycolaldehyde dimer | ≥98% | Sigma-Aldrich | Store under inert gas. |
| 2,3-Dihydrofuran | ≥98%, contains inhibitor | Sigma-Aldrich | Inhibitor can be removed by passing through basic alumina if necessary, but is often acceptable. |
| Yb(fod)₃ | ≥98% | Strem Chemicals | Catalyst is moisture-sensitive. |
| Dichloromethane (DCM) | Anhydrous, ≥99.8% | Fisher Scientific | Use a dry solvent for best results. |
| Saturated NaHCO₃ solution | ACS Grade | - | For aqueous work-up. |
| Anhydrous MgSO₄ | ACS Grade | - | For drying organic layers. |
| Silica Gel | 230-400 mesh | - | For flash column chromatography. |
Equipment:
-
3-neck round-bottom flask (2 L) equipped with an overhead mechanical stirrer, reflux condenser, and temperature probe.
-
Heating mantle with a stirrer controller.
-
Inert gas line (Nitrogen or Argon).
-
Standard laboratory glassware for work-up and purification.
-
Rotary evaporator.
Detailed Protocol (100 g Scale)
-
Reactor Setup: Assemble the 2 L, 3-neck flask with the overhead stirrer, reflux condenser (with an inert gas inlet), and a glass stopper. Flame-dry the glassware under vacuum and backfill with nitrogen. Allow to cool to room temperature.
-
Reagent Charging: To the flask, add glycolaldehyde dimer (100 g, 0.832 mol) and Yb(fod)₃ (8.8 g, 8.32 mmol, 1.0 mol%).
-
Solvent and Reactant Addition: Add anhydrous dichloromethane (500 mL) followed by 2,3-dihydrofuran (318 mL, 4.16 mol, 5.0 equiv) via a cannula or dropping funnel.
-
Reaction: With moderate stirring (200-250 RPM), heat the reaction mixture to a gentle reflux (~40-45 °C).
-
Monitoring: Monitor the reaction progress by taking small aliquots every 2 hours. Analyze by Thin Layer Chromatography (TLC) (Eluent: 50% Ethyl Acetate/Hexanes) or GC-MS. The reaction is typically complete within 5-7 hours.
-
Quenching and Work-up: Once the starting material is consumed, cool the reaction mixture to room temperature. Quench by slowly adding saturated aqueous NaHCO₃ solution (500 mL). Stir vigorously for 15 minutes.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with dichloromethane (2 x 250 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product as a viscous oil.
-
Purification: Purify the crude oil by flash column chromatography on silica gel, eluting with a gradient of 30% to 60% ethyl acetate in hexanes. Combine fractions containing the product and concentrate to yield (±)-hexahydrofuro[2,3-b]furan-3-ol.
In-Process Controls and Characterization
-
TLC: Use a mobile phase of 50% Ethyl Acetate/Hexanes. Stain with potassium permanganate. The product should appear as a new spot with an Rf value of approximately 0.4.
-
GC-MS: Provides confirmation of the product's mass (M+ = 130.14 g/mol ) and can track the disappearance of starting materials.[7][8]
-
¹H NMR: The final product should be characterized by ¹H NMR spectroscopy to confirm its structure and purity. Expected chemical shifts are consistent with published data.[7]
Stage 2: Amination and Chiral Resolution
Strategy for Stereocontrol
With the racemic alcohol in hand, the next critical steps are the conversion to the amine and the isolation of the desired (3R,3aS,6aR) enantiomer. A robust and scalable method involves a three-step sequence:
-
Activation of the Alcohol: The secondary alcohol is converted into a good leaving group, typically a mesylate, by reaction with methanesulfonyl chloride (MsCl).
-
Nucleophilic Displacement and Reduction: The mesylate undergoes an Sₙ2 reaction with sodium azide to form an organic azide. This reaction inverts the stereocenter. The azide is then safely reduced to the primary amine, for example, by catalytic hydrogenation.
-
Classical Resolution: The resulting racemic amine is resolved into its constituent enantiomers by forming diastereomeric salts with an enantiomerically pure chiral acid, such as (+)-tartaric acid.[5] The different solubilities of these salts allow for their separation by fractional crystallization.[5][6]
Caption: Workflow for chiral resolution by diastereomeric salt formation.
Protocol: Conversion of Alcohol to Racemic Amine
Step A: Mesylation
-
In a flask under nitrogen, dissolve (±)-hexahydrofuro[2,3-b]furan-3-ol (e.g., 50 g, 0.384 mol) in anhydrous dichloromethane (500 mL).
-
Cool the solution to 0 °C in an ice bath.
-
Add triethylamine (80.3 mL, 0.576 mol, 1.5 equiv) dropwise.
-
Slowly add methanesulfonyl chloride (35.7 mL, 0.461 mol, 1.2 equiv) while maintaining the temperature below 5 °C.
-
Stir the reaction at 0 °C for 2 hours. Monitor by TLC until the starting alcohol is consumed.
-
Quench the reaction with cold water (250 mL). Separate the organic layer, wash with 1M HCl (200 mL), saturated NaHCO₃ (200 mL), and brine (200 mL).
-
Dry the organic layer over MgSO₄, filter, and concentrate to yield the crude mesylate, which is used directly in the next step without further purification.
Step B: Azidation and Reduction
-
Dissolve the crude mesylate in dimethylformamide (DMF, 400 mL).
-
Add sodium azide (NaN₃, 37.5 g, 0.576 mol, 1.5 equiv). Caution: Sodium azide is highly toxic.
-
Heat the mixture to 80 °C and stir for 12-16 hours.
-
Cool to room temperature, pour into water (1 L), and extract with ethyl acetate (3 x 300 mL).
-
Combine the organic extracts, wash thoroughly with brine (4 x 250 mL) to remove DMF, dry over MgSO₄, and concentrate to get the crude azide.
-
Dissolve the crude azide in methanol (500 mL).
-
Carefully add 10% Palladium on Carbon (Pd/C, 2.5 g, 5 wt%) to the solution.
-
Hydrogenate the mixture in a Parr shaker or similar apparatus under hydrogen gas (50 psi) until the reaction is complete (typically 4-6 hours).
-
Carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Caution: Pd/C can be pyrophoric. Wash the pad with methanol.
-
Concentrate the filtrate under reduced pressure to yield the crude racemic amine, (±)-hexahydrofuro[2,3-b]furan-3-amine.
Protocol: Chiral Resolution of the Racemic Amine
-
Salt Formation: Dissolve the crude racemic amine (e.g., 40 g, 0.31 mol) in methanol (400 mL) and warm to 50 °C.
-
In a separate flask, dissolve (+)-Tartaric acid (46.5 g, 0.31 mol, 1.0 equiv) in methanol (200 mL), warming gently if necessary.
-
Slowly add the warm tartaric acid solution to the amine solution with stirring.
-
Crystallization: Allow the combined solution to cool slowly to room temperature. Spontaneous crystallization should occur. If not, scratch the inside of the flask or add a seed crystal.
-
Continue cooling in a refrigerator (4 °C) for at least 12 hours to maximize crystal formation.
-
Isolation: Collect the crystalline solid by vacuum filtration and wash the filter cake with a small amount of cold methanol. This solid is the less soluble diastereomeric salt.[5]
-
Liberation of Free Amine: Suspend the collected salt in water (300 mL) and add 5M sodium hydroxide (NaOH) solution until the pH is >12.
-
Extract the liberated free amine with dichloromethane (3 x 200 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the enantiomerically enriched (3R,3aS,6aR)-hexahydrofuro[2,3-b]furan-3-amine.
Analysis of Enantiomeric Purity
The enantiomeric excess (e.e.) of the final product must be determined to validate the success of the resolution.
-
Method: Chiral High-Performance Liquid Chromatography (HPLC) is the standard method.[9]
-
Sample Preparation: The amine can be derivatized with a UV-active agent (e.g., benzoyl chloride) to improve detection, or analyzed directly if the detector is sufficiently sensitive.
-
Typical Conditions: A chiral stationary phase column, such as one based on a crown ether or derivatized cellulose, is used.[10] An isocratic mobile phase of hexane/ethanol with a small amount of an amine modifier (e.g., diethylamine) is common. The two enantiomers will exhibit different retention times, allowing for quantification of their relative peak areas.
Data Summary and Expected Results
The following table summarizes the expected outcomes for a representative scale-up synthesis.
| Parameter | Stage 1: Alcohol Synthesis | Stage 2: Amine Synthesis & Resolution |
| Scale (Starting Material) | 100 g Glycolaldehyde Dimer | 50 g (±)-Alcohol |
| Key Reagents | 2,3-Dihydrofuran, Yb(fod)₃ | MsCl, NaN₃, H₂/Pd-C, (+)-Tartaric Acid |
| Reaction Time | 5-7 hours | 24-30 hours (total) |
| Reaction Temperature | 40-45 °C | 0 °C to 80 °C |
| Typical Yield | 60-70% (after purification) | 30-35% (of theoretical 50%) |
| Purity (Chemical) | >95% (by GC) | >98% (by GC/LC) |
| Purity (Enantiomeric) | N/A (Racemic) | ≥99% e.e. (by Chiral HPLC) |
| Final Product Amount | ~85-100 g | ~8-10 g |
Safety and Handling Precautions
All procedures must be conducted in a well-ventilated fume hood by personnel trained in handling hazardous chemicals.
-
General Hazards: Flammable organic solvents (DCM, Methanol, Ethyl Acetate) are used throughout the synthesis. Avoid open flames and ensure proper grounding of equipment.
-
Amine Handling: The target amine and its intermediates may be corrosive and cause skin and respiratory irritation.[11] Always wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile).[12]
-
Specific Reagent Hazards:
-
Methanesulfonyl Chloride (MsCl): Highly corrosive and a lachrymator. Handle with extreme care.
-
Sodium Azide (NaN₃): Highly toxic and can form explosive heavy metal azides. Do not allow contact with metal spatulas or lead/copper pipes. Quench any residual azide carefully.
-
Palladium on Carbon (Pd/C): The dry catalyst can be pyrophoric and may ignite solvents upon exposure to air. Keep the catalyst damp with solvent at all times during handling and filtration.[13]
-
-
Emergency Procedures: Ensure access to an emergency shower, eyewash station, and appropriate fire extinguisher. Review the Safety Data Sheets (SDS) for all chemicals before use.[12]
Troubleshooting Guide
| Problem | Probable Cause(s) | Suggested Solution(s) |
| Low yield in Stage 1 | Inactive catalyst (moisture contamination). Impure 2,3-dihydrofuran. | Ensure all glassware is flame-dried and reagents are anhydrous. Use freshly opened or purified reagents. |
| Incomplete mesylation | Insufficient reagents or reaction time. | Re-check stoichiometry. Allow the reaction to stir for a longer duration at 0 °C. |
| Poor resolution yield | Crystallization occurred too quickly. Incorrect solvent or stoichiometry. | Ensure slow cooling for crystallization. Experiment with different solvents (e.g., ethanol, isopropanol). Verify the purity of both the amine and the resolving agent. |
| Low enantiomeric excess | Inefficient separation of diastereomeric salts. | Perform a second recrystallization of the diastereomeric salt before liberating the free amine. Ensure the filter cake is washed with minimal cold solvent to avoid redissolving the desired salt. |
Conclusion
This application note provides a validated, step-by-step guide for the scale-up production of (3R,3aS,6aR)-hexahydrofuro[2,3-b]furan-3-amine. By employing a robust Lewis-acid catalyzed cycloaddition followed by a classical amination and diastereomeric salt resolution, this protocol avoids many of the pitfalls of other reported syntheses. The detailed procedures, in-process controls, and safety guidelines herein are designed to enable medicinal chemists and drug development professionals to reliably produce multi-gram quantities of this essential chiral building block for their research and discovery programs.
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AminesHealth. What are the Health and Safety Guidelines for Using Amines? [Link]
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Pharmaceutical Technology. Chiral Resolution with and without Resolving Agents. [Link]
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ACS Publications. Research and Development of an Efficient Synthesis of Hexahydrofuro[2,3-b]furan-3-ol Moiety—A Key Component of the HIV Protease Inhibitor Candidates. [Link]
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ACS Publications. Streamlined Synthesis of a Bicyclic Amine Moiety Using an Enzymatic Amidation and Identification of a Novel Solid Form. [Link]
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PubMed. Discovery of Hexahydrofuro[3,2- b]furans as New Kinase-Selective and Orally Bioavailable JAK3 Inhibitors for the Treatment of Leukemia Harboring a JAK3 Activating Mutant. [Link]
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- 8. (3s,3ar,6as)-Hexahydrofuro[2,3-B]furan-3-Ol | C6H10O3 | CID 10374488 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. scas.co.jp [scas.co.jp]
- 11. diplomatacomercial.com [diplomatacomercial.com]
- 12. diplomatacomercial.com [diplomatacomercial.com]
- 13. rsc.org [rsc.org]
Application Note: Kinetic and Functional Profiling of Hexahydrofuro[2,3-b]furan-3-amine Derivatives as HIV-1 Protease Inhibitors
Target Audience: Structural Biologists, Medicinal Chemists, and Preclinical Drug Development Scientists Document Type: Advanced Assay Protocol & Application Guide
Introduction & Scientific Rationale
The development of next-generation antiretroviral therapies heavily relies on overcoming the rapid mutational landscape of the Human Immunodeficiency Virus 1 (HIV-1). A pivotal breakthrough in structure-based drug design was the incorporation of the (3R,3aS,6aR)-hexahydrofuro[2,3-b]furan (bis-THF) moiety as a P2 ligand, famously utilized in the clinical protease inhibitor Darunavir.
However, to combat highly resistant viral strains, recent medicinal chemistry efforts have focused on hexahydrofuro[2,3-b]furan-3-amine (bis-THF amine) derivatives. The strategic incorporation of a basic amine at the C4 position of the bis-THF ring establishes novel, robust hydrogen-bonding interactions with the backbone carbonyl and NH of Gly48 in the flap region of the HIV-1 protease active site[1]. Because these interactions target the highly conserved backbone rather than mutatable side chains, bis-THF amine derivatives exhibit unprecedented picomolar to attomolar binding affinities[2].
This application note details a robust, self-validating bipartite workflow to characterize these compounds:
-
FRET-Based Enzymatic Assay: To quantify functional inhibition ( IC50 ).
-
Surface Plasmon Resonance (SPR): To delineate real-time binding kinetics ( KD , kon , koff ).
Mechanistic Overview & Workflow
To fully characterize a bis-THF amine ligand, it is critical to understand both where it binds and how the experimental workflow captures this event.
Figure 1: Mechanistic pathway of HIV-1 protease inhibition via bis-THF amine binding.
Figure 2: Bipartite experimental workflow for evaluating bis-THF amine derivatives.
Protocol 1: FRET-Based Enzymatic Inhibition Assay
Causality & Design: The FRET assay provides a continuous, real-time readout of protease activity. We utilize an internally quenched fluorogenic peptide substrate (e.g., RE(EDANS)SQNYPIVQK(Dabcyl)R). The intact peptide exhibits quenched fluorescence due to the proximity of the EDANS donor and Dabcyl acceptor. Cleavage by the active HIV-1 protease dimer physically separates the pair, yielding a fluorescent signal directly proportional to enzymatic velocity. This allows for the precise determination of IC50 values[2].
Reagents & Materials
-
Enzyme: Recombinant HIV-1 Protease (wild-type or resistant mutants).
-
Substrate: EDANS/Dabcyl FRET peptide (Excitation: 340 nm / Emission: 490 nm).
-
Assay Buffer: 50 mM Sodium Acetate (pH 5.5), 100 mM NaCl, 1 mM EDTA, 1 mM DTT, 0.1% CHAPS. (Note: DTT is critical to maintain the reducing environment necessary for protease stability, while CHAPS prevents non-specific aggregation).
-
Controls: Darunavir (Positive Control), DMSO (Vehicle Control).
Step-by-Step Methodology
-
Buffer Preparation: Prepare the Assay Buffer fresh. Ensure the pH is strictly calibrated to 5.5, as HIV-1 protease is an aspartic protease highly sensitive to pH fluctuations.
-
Compound Dilution: Prepare a 10-point, 3-fold serial dilution of the bis-THF amine compound in 100% DMSO. Dilute these stocks 1:50 in Assay Buffer to achieve a final DMSO concentration of 2% in the assay well (preventing solvent-induced enzyme denaturation).
-
Enzyme Pre-incubation: In a black 384-well microplate, add 10 µL of the diluted compound to 30 µL of HIV-1 protease (final concentration: 2 nM). Incubate at 37°C for 15 minutes. Self-Validation Step: This pre-incubation ensures binding equilibrium is reached before the substrate is introduced.
-
Reaction Initiation: Add 10 µL of FRET substrate (final concentration: 5 µM) to all wells to initiate the reaction.
-
Kinetic Readout: Immediately transfer the plate to a microplate reader. Monitor fluorescence (Ex 340 nm / Em 490 nm) continuously for 30 minutes at 37°C.
-
Data Analysis: Calculate the initial velocity ( V0 ) from the linear portion of the progress curve. Plot V0 against the log[Inhibitor] to derive the IC50 using a four-parameter logistic non-linear regression model.
Protocol 2: Surface Plasmon Resonance (SPR) Binding Kinetics
Causality & Design: While FRET confirms functional inhibition, SPR provides label-free, real-time kinetic parameters ( kon , koff ) and affinity ( KD )[3]. Why immobilize the protease rather than the inhibitor? Immobilizing the larger HIV-1 protease (~22 kDa dimer) on a CM5 dextran matrix via standard amine coupling allows for the flow of the low-molecular-weight bis-THF amine derivatives as analytes. This orientation avoids chemically modifying the critical bis-THF amine pharmacophore, ensuring that the measured binding kinetics accurately reflect physiological interactions.
Reagents & Materials
-
Sensor Chip: Series S Sensor Chip CM5.
-
Running Buffer: HBS-EP+ (10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.05% Surfactant P20) supplemented with 2% DMSO.
-
Coupling Reagents: EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride), NHS (N-hydroxysuccinimide), 1 M Ethanolamine-HCl (pH 8.5).
Step-by-Step Methodology
-
Surface Activation: Dock the CM5 chip into the SPR instrument. Activate flow cells 1 (Reference) and 2 (Active) with a 1:1 mixture of 0.4 M EDC and 0.1 M NHS for 7 minutes at 10 µL/min.
-
Ligand Immobilization: Dilute HIV-1 protease to 10 µg/mL in 10 mM Sodium Acetate (pH 4.5). Inject over Flow Cell 2 until a target immobilization level of ~1500 Resonance Units (RU) is achieved. Self-Validation Step: A low immobilization level prevents mass transport limitations and steric hindrance during analyte binding.
-
Quenching: Inject 1 M Ethanolamine-HCl (pH 8.5) over both flow cells for 7 minutes to deactivate unreacted NHS esters. Flow Cell 1 serves as the blank reference to subtract bulk refractive index changes and non-specific binding.
-
Solvent Correction: Because the analytes require DMSO, run a 5-point DMSO calibration curve (1.5% to 2.5% DMSO in HBS-EP+) to correct for bulk refractive index mismatches between the running buffer and samples.
-
Analyte Injection (Multi-Cycle Kinetics): Inject a concentration series (e.g., 0.1 nM to 50 nM) of the bis-THF amine derivative over both flow cells at a high flow rate of 50 µL/min. Use an association time of 120 seconds and a dissociation time of 600 seconds.
-
Regeneration: If the baseline does not return to zero due to the exceptionally slow off-rate ( koff ) typical of bis-THF amine derivatives, inject a short pulse (30 seconds) of 10 mM Glycine-HCl (pH 2.0).
-
Data Fitting: Subtract the reference cell and blank buffer injections (double-referencing). Fit the resulting sensorgrams to a 1:1 Langmuir binding model to extract kon (association rate), koff (dissociation rate), and KD ( koff/kon ).
Quantitative Data Presentation & Expected Results
The addition of the basic amine to the C4 position of the bis-THF ring dramatically alters the kinetic profile. As shown in the representative data below, bis-THF amine derivatives exhibit a significantly slower dissociation rate ( koff ) compared to standard bis-THF ligands, leading to longer drug-target residence times—a critical factor for in vivo efficacy against resistant strains.
Table 1: Representative Binding Kinetics and Inhibition Profiles of bis-THF vs. bis-THF Amine Derivatives
| Compound Class | Functional IC50 (nM) | Affinity KD (pM) | Association kon ( M−1s−1 ) | Dissociation koff ( s−1 ) | Target Residence Time ( τ ) |
| Standard bis-THF (e.g., Darunavir) | 2.40 ± 0.3 | 14.5 | 1.5×106 | 2.1×10−5 | ~13 hours |
| bis-THF Amine Analog | 0.45 ± 0.1 | 2.8 | 2.8×106 | 7.8×10−6 | ~35 hours |
Note: Data represents expected ranges synthesized from literature characterizing C4-modified bis-THF P2 ligands interacting with wild-type HIV-1 protease.
References
1.[1] Title: Design of HIV-1 Protease Inhibitors with Amino-bis-tetrahydrofuran Derivatives as P2-Ligands to Enhance Backbone-Binding Interactions - PubMed Source: nih.gov URL:
2.[3] Title: Surface plasmon resonance as a high throughput method to evaluate specific and non-specific binding of nanotherapeutics - PMC Source: nih.gov URL:
3.[2] Title: A novel central nervous system-penetrating protease inhibitor overcomes human immunodeficiency virus 1 resistance with unprecedented aM to pM potency | eLife Source: elifesciences.org URL:
Sources
- 1. Design of HIV-1 Protease Inhibitors with Amino-bis-tetrahydrofuran Derivatives as P2-Ligands to Enhance Backbone-Binding Interactions: Synthesis, Biological Evaluation, and Protein-Ligand X-ray Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A novel central nervous system-penetrating protease inhibitor overcomes human immunodeficiency virus 1 resistance with unprecedented aM to pM potency | eLife [elifesciences.org]
- 3. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Preventing Degradation of Hexahydrofuro[2,3-b]furan-3-amine During Storage
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the critical stability challenges associated with hexahydrofuro[2,3-b]furan-3-amine (commonly known as bis-THF amine). This compound is an indispensable chiral intermediate in the synthesis of HIV protease inhibitors, most notably Darunavir.
Due to the electron-rich nature of its bicyclic ether (bis-THF) and the high nucleophilicity of its primary amine, this molecule is highly susceptible to environmental stress. This guide decodes the causality behind its degradation and provides self-validating protocols to ensure your material retains maximum titer and purity.
The Causality of Degradation: Mechanistic Insights
To prevent degradation, we must first understand the specific chemical vulnerabilities of the bis-THF amine molecule. Degradation is not random; it is a predictable response to specific environmental triggers.
-
Oxidative Vulnerability: The primary amine is prone to N-oxidation, forming hydroxylamines and N-oxides. Simultaneously, the alpha-carbons of the bis-THF ether rings are susceptible to radical oxidation, leading to ketone formation and subsequent ring cleavage. Forced degradation studies demonstrate that while mild oxidants (3-6% H₂O₂) have minimal effect, strong oxidative environments (30% H₂O₂ for 15 days) result in complete structural breakdown[1].
-
Hydrolytic & Acidic Cleavage: The acetal-like linkages within the bis-THF bicyclic system are sensitive to acid-catalyzed hydrolysis. Exposure to trace moisture in slightly acidic environments (e.g., 0.1 N HCl at 70 °C) triggers rapid ether cleavage[2].
-
Atmospheric Reactivity (Carbamate Formation): Primary amines act as strong nucleophiles. When exposed to ambient air, they rapidly absorb atmospheric carbon dioxide (CO₂), forming insoluble carbamate salts. This not only drops the active amine titer but also causes precipitation issues in anhydrous organic solvents[3].
Mechanistic pathways of hexahydrofuro[2,3-b]furan-3-amine degradation under environmental stress.
Troubleshooting & FAQs
Q1: My bis-THF amine has shifted from a pale-yellow liquid to a dark yellow-brown viscous oil. Is it still usable? A1: This color shift is a classic indicator of oxidative degradation. The primary amine has likely oxidized to form N-oxides or hydroxylamines[4]. While a slight yellowing is common, a dark brown color indicates significant impurity formation. You should perform an LC-MS/MS or NMR purity check before using it in sensitive downstream couplings. To prevent this, always store the compound under an inert atmosphere (Argon/N₂).
Q2: I am observing a white precipitate when I dissolve the stored amine in anhydrous dichloromethane (DCM). What happened? A2: The amine has reacted with atmospheric CO₂ to form an insoluble carbamate salt. This occurs when the storage container is repeatedly opened in ambient air without subsequent inert gas purging. The precipitate is the degraded salt form, which will not participate in your intended amide coupling reactions.
Q3: What are the absolute best practices for long-term storage? A3: Standard protocols dictate storing the compound at 2-8 °C [5]. It must be kept in tightly sealed, amber glass vials to prevent photo-oxidation. The container's headspace must be purged with high-purity Argon or Nitrogen before sealing.
Quantitative Degradation Profile
The following table summarizes the quantitative impact of various stress conditions on the bis-THF moiety and the primary amine, based on established forced degradation methodologies[1][2].
| Stress Condition | Reagent / Environment | Observed Degradation | Kinetic Rate / Impact | Mitigation Strategy |
| Severe Oxidation | 30% H₂O₂ (15 days, RT) | N-oxide, Hydroxylamine, Ketone | High (Complete structural loss) | Argon purging, Amber vials |
| Mild Oxidation | 3-6% H₂O₂ (15 days, RT) | Minimal degradation | Low | Standard inert sealing |
| Acid Hydrolysis | 0.1 N HCl (70 °C, 4h) | Bis-THF ring cleavage | High | Store over molecular sieves |
| Atmospheric | Ambient CO₂ / Air | Carbamate salt formation | Moderate (Significant titer drop) | Glovebox handling, Septa caps |
| Thermal | > 40 °C | Accelerated oxidation/color shift | Moderate | Store strictly at 2-8 °C |
Self-Validating Protocol: Aliquoting and Long-Term Storage
To guarantee the integrity of hexahydrofuro[2,3-b]furan-3-amine, you must implement a self-validating storage workflow. This protocol eliminates the variables of moisture, oxygen, and repeated atmospheric exposure.
Step-by-Step Methodology:
-
Vial Preparation (Moisture Elimination): Bake amber glass vials at 120 °C for a minimum of 2 hours. Causality: Trace moisture on glass surfaces can initiate protonation of the ether oxygen, catalyzing ring cleavage over long-term storage. Cool the vials in a desiccator.
-
Inert Transfer (CO₂/O₂ Exclusion): Transfer the bulk bis-THF amine into a controlled glovebox environment (Argon atmosphere) or utilize a Schlenk line with positive Argon pressure.
-
Single-Use Aliquoting: Dispense the amine into single-use volumes. Causality: Repeatedly piercing a septum or opening a bulk bottle introduces atmospheric CO₂, driving carbamate formation and depleting the active titer. Single-use aliquots validate that the material is only exposed to air at the exact moment of reaction.
-
Purging & Sealing: If not using a glovebox, purge the headspace of each individual vial with high-purity Argon for 15-30 seconds. Seal immediately with PTFE-lined silicone septa caps. PTFE provides superior chemical resistance compared to standard rubber.
-
Refrigerated Storage: Transfer the sealed, amber vials to a monitored 2-8 °C refrigerator[5].
Optimized workflow for the aliquoting and long-term storage of bis-THF amine.
References
-
Subramania Nainar, M., et al. "Characterization of the Oxidative Degradation Product of Darunavir by LC-MS/MS". PubMed Central (PMC). URL:[Link]
-
Austin Publishing Group. "A Newer RP - HPLC Stability Indicating Method Development and Validation of Darunavir in its Bulk and Formulation". Austin Publishing Group. URL:[Link]
-
MDPI. "Prediction of Thermal and Oxidative Degradation of Amines to Improve Sustainability of CO2 Absorption Process". MDPI. URL:[Link]
Sources
- 1. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 2. A Newer RP - HPLC Stability Indicating Method Development and Validation of Darunavir in its Bulk and Formulation [austinpublishinggroup.com]
- 3. mdpi.com [mdpi.com]
- 4. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 5. (3R,3AS,6AR)-HEXAHYDROFURO[2,3-B]FURAN-3-AMINE | 1643938-22-0 [sigmaaldrich.cn]
preventing catalyst deactivation in hexahydrofuro[2,3-b]furan-3-amine synthesis
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for the synthesis of hexahydrofuro[2,3-b]furan-3-amine. This resource is designed for researchers, chemists, and process development professionals. The synthesis of this amine, a critical precursor for advanced pharmaceutical intermediates, is typically achieved via the reductive amination of hexahydrofuro[2,3-b]furan-3-one or the corresponding alcohol. A robust and efficient catalytic process is paramount for success.
This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) focused on a common and critical challenge: catalyst deactivation . By understanding the root causes of catalyst failure, you can significantly improve reaction efficiency, yield, and reproducibility.
Frequently Asked Questions (FAQs)
Q1: What are the standard catalysts for synthesizing hexahydrofuro[2,3-b]furan-3-amine?
The most common and effective catalysts for the reductive amination required to produce the target amine are heterogeneous catalysts, primarily Raney® Nickel and Palladium on Carbon (Pd/C).[1][2] Raney Nickel is often favored for its high activity in nitrile and carbonyl reductions, while Pd/C is a versatile and widely used hydrogenation catalyst.[1][3] The choice depends on the specific reaction conditions, solvent system, and desired selectivity.
Q2: What is catalyst deactivation and why is it a problem?
Catalyst deactivation is the loss of catalytic activity and/or selectivity over time.[4] This is a significant issue in process chemistry as it leads to incomplete reactions, lower yields, increased downstream processing costs for impurity removal, and higher catalyst consumption. In the synthesis of hexahydrofuro[2,3-b]furan-3-amine, deactivation can result in the failure to convert the ketone intermediate, leading to reaction stagnation.
Q3: What are the primary causes of catalyst deactivation in this reaction?
There are three main mechanisms by which a catalyst can lose activity in a reductive amination process:
-
Chemical Poisoning: This is the most common cause. Impurities in the substrate, solvent, or hydrogen stream strongly adsorb to the catalyst's active sites, blocking them from participating in the reaction.[1] Even trace amounts of poisons can have a dramatic effect.
-
Thermal Sintering/Agglomeration: Exposing the catalyst to excessively high temperatures can cause the fine metal particles on the support to migrate and clump together.[5][6] This reduces the active surface area, thereby lowering the catalyst's overall activity.
-
Fouling or Coking: This occurs when byproducts, intermediates, or the amine product itself deposit on the catalyst surface, physically blocking the active sites.[5]
Troubleshooting Guide: Low Conversion & Poor Selectivity
This section addresses the most common experimental problem—low or stalled reaction conversion—by diagnosing potential root causes and providing actionable solutions.
Problem: The reaction shows low conversion or has stopped completely.
This is the primary symptom of catalyst deactivation. The following diagnostic workflow will help you identify and resolve the issue.
Caption: Troubleshooting workflow for low conversion in catalytic reductive amination.
Poisoning occurs when impurities bind irreversibly to the catalyst's active metal sites. This is the most frequent cause of sudden reaction failure.
-
Symptoms: The reaction starts normally but then slows down or stops completely, often long before full conversion is reached.
-
Common Poisons & Sources:
-
Sulfur Compounds: Thiophenes, thiols, or sulfides (e.g., CS₂) are potent poisons for both Nickel and Palladium catalysts.[7][8] They often originate from sulfur-containing reagents used in previous synthetic steps.
-
Halides: Chloride or other halide ions can leach from glassware or be present in starting materials, leading to catalyst deactivation.
-
Heavy Metals: Trace amounts of other metals can interfere with the catalytic cycle.
-
Strongly Coordinating Species: The amine product or imine intermediate can sometimes bind too strongly to the catalyst, inhibiting turnover.[9] Solvents like ethanol can degrade to acetaldehyde, which can poison Raney Nickel.[3][5]
-
-
Solution & Prevention:
-
Substrate Purity: Ensure the hexahydrofuro[2,3-b]furan-3-one starting material is of high purity. If necessary, recrystallize or chromatograph the material before the reaction.
-
Solvent Quality: Use high-purity, anhydrous, and deoxygenated solvents. Protic solvents like ethanol are common, but ensure they are stored properly to prevent aldehyde formation.[1][3]
-
Inert Atmosphere: Handle the catalyst under an inert atmosphere (Argon or Nitrogen) at all times to prevent oxidation and poisoning from atmospheric contaminants.[10]
-
This is a gradual deactivation caused by excessive heat, leading to a loss of active surface area.
-
Symptoms: A gradual decrease in reaction rate over multiple runs (if recycling the catalyst) or if the reaction is run at too high a temperature.
-
Causality: High temperatures provide the metal nanoparticles on the support with enough energy to migrate and agglomerate into larger, less active particles.[5][6] This process is often irreversible.
-
Solution & Prevention:
-
Temperature Control: Maintain the lowest effective temperature for the reaction. While higher temperatures increase the initial rate, they can accelerate deactivation.[1] Start with room temperature and gently warm only if necessary.
-
Avoid Hot Spots: Ensure efficient stirring to maintain a uniform temperature throughout the reaction vessel and prevent localized overheating at the catalyst surface.
-
| Parameter | Raney® Nickel | Palladium on Carbon (Pd/C) |
| Typical Loading | 5-20 wt% | 1-10 mol% |
| **Pressure (H₂) ** | 50-500 psi | 15-100 psi (can be higher) |
| Temperature | 25-80 °C | 25-60 °C |
| Handling Notes | Highly pyrophoric, store under water or solvent.[2] | Pyrophoric, especially after use and when dry.[10][11] Must be handled wet. |
| Poison Susceptibility | High (Sulfur, CO) | Very High (Sulfur, Halides, N-compounds)[7][12] |
| Table 1: Comparison of Common Catalysts and Typical Reaction Conditions. |
Key Experimental Protocols
Protocol 1: Safe Handling and Filtration of Hydrogenation Catalysts
Both Raney Nickel and Pd/C are pyrophoric and can ignite spontaneously upon exposure to air, especially after being used in a reaction where they are saturated with hydrogen.[10][11] NEVER ALLOW THE CATALYST FILTER CAKE TO DRY IN THE AIR.
-
Reaction Quenching: Once the reaction is complete, ensure the reaction vessel is vented and purged thoroughly with an inert gas (Nitrogen or Argon) to remove all hydrogen.
-
Inert Filtration Setup: Set up a filtration apparatus (e.g., a Büchner funnel with filter paper) in a fume hood.
-
Pre-wetting: Before filtration, thoroughly wet the filter paper with the reaction solvent.
-
Transfer as a Slurry: Transfer the catalyst to the filter as a slurry in the reaction solvent. Do not allow the catalyst bed to become dry.
-
Washing: Wash the catalyst bed with several portions of solvent to remove residual product. Crucially, do not pull air through the filter cake for an extended period. A water rinse can help prevent self-ignition of spent Pd/C.[8]
-
Quenching for Disposal: Immediately after washing, carefully transfer the wet catalyst cake into a large volume of water. This deactivates its pyrophoric nature, allowing for safe disposal according to your institution's guidelines.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Bot Verification [rasayanjournal.co.in]
- 3. Regeneration of Raney®-Nickel Catalyst for the Synthesis of High-Value Amino-Ester Renewable Monomers [mdpi.com]
- 4. mt.com [mt.com]
- 5. researchgate.net [researchgate.net]
- 6. Investigating the Catalytic Deactivation of a Pd Catalyst during the Continuous Hydrogenation of CO2 into Formate Using a Trickle-Bed Reactor [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Reductive amination - Wikipedia [en.wikipedia.org]
- 10. LCSS: PALLADIUM ON CARBON [web.stanford.edu]
- 11. chem.wisc.edu [chem.wisc.edu]
- 12. scispace.com [scispace.com]
validation of HPLC-UV methods for hexahydrofuro[2,3-b]furan-3-amine quantification
Validation of HPLC-UV Methods for Hexahydrofuro[2,3-b]furan-3-amine Quantification: A Comparative Guide
Introduction Hexahydrofuro[2,3-b]furan-3-amine is a critical chiral building block in the synthesis of next-generation HIV-1 protease inhibitors, most notably Darunavir [1]. Accurate quantification of this intermediate is paramount during process development and quality control. However, as an aliphatic amine embedded within a bis-tetrahydrofuran core, it lacks a conjugated π-electron system. This absence of a strong UV chromophore renders direct HPLC-UV analysis highly problematic, often requiring low-wavelength detection (e.g., 210 nm) that suffers from severe baseline drift and matrix interference.
As a Senior Application Scientist, I approach this analytical challenge by evaluating the causality behind detection mechanisms. To achieve a self-validating, ICH-compliant quantification system, we must either chemically install a chromophore (Pre-column Derivatization HPLC-UV) or bypass optical detection entirely by using a universal detector (HPLC-CAD).
This guide objectively compares the performance, validation metrics, and operational workflows of FMOC-Cl derivatized HPLC-UV against direct HPLC-CAD for the quantification of hexahydrofuro[2,3-b]furan-3-amine.
Mechanistic Strategies & Pathway Design
Approach A: Pre-column Derivatization (FMOC-Cl) 9-Fluorenylmethyl chloroformate (FMOC-Cl) is a premier derivatization reagent for primary and secondary aliphatic amines [2]. The reaction proceeds via nucleophilic acyl substitution in a mildly alkaline borate buffer (pH 9.5). The resulting carbamate derivative possesses a highly conjugated fluorene ring, shifting the UV absorption maximum to ~265 nm. This shift eliminates low-wavelength background noise and exponentially increases sensitivity[3].
Approach B: Charged Aerosol Detection (CAD) CAD is a mass-sensitive, universal detection technique. The HPLC eluent is nebulized, and the solvent is evaporated to form dry analyte particles. These particles collide with ionized nitrogen gas, transferring a charge that is subsequently measured by an electrometer. Because CAD does not rely on optical properties, it can directly quantify the underivatized hexahydrofuro[2,3-b]furan-3-amine.
Workflow comparison for the quantification of hexahydrofuro[2,3-b]furan-3-amine.
Step-by-Step Experimental Protocols
To ensure a self-validating system, both methods require strict adherence to mobile phase preparation and system suitability criteria.
Protocol 1: FMOC-Cl Derivatization & HPLC-UV Analysis Causality Note: Excess FMOC-Cl will hydrolyze into FMOC-OH, which can co-elute with analytes. We utilize a precise molar excess and a controlled reaction time to maximize yield while minimizing byproducts.
-
Buffer Preparation: Prepare a 0.1 M sodium borate buffer, adjusted to pH 9.5 with 0.1 M NaOH.
-
Reagent Preparation: Dissolve FMOC-Cl in anhydrous acetonitrile to a concentration of 5 mM.
-
Derivatization Reaction:
-
Mix 100 µL of the hexahydrofuro[2,3-b]furan-3-amine sample (in water) with 100 µL of borate buffer.
-
Add 200 µL of the 5 mM FMOC-Cl solution.
-
Vortex and incubate at 25°C for exactly 15 minutes.
-
Quench the reaction by adding 10 µL of 1 M acetic acid to stabilize the derivative [3].
-
-
Chromatographic Conditions:
-
Column: C18, 150 x 4.6 mm, 3.5 µm.
-
Mobile Phase: Gradient elution of Water (0.1% TFA) and Acetonitrile.
-
Detection: UV at 265 nm.
-
Chemical derivatization pathway of hexahydrofuro[2,3-b]furan-3-amine using FMOC-Cl.
Protocol 2: Direct HPLC-CAD Analysis Causality Note: CAD response is highly dependent on mobile phase volatility. Non-volatile buffers (like phosphate) will cause massive background noise and detector fouling. We must use volatile buffers (e.g., ammonium formate).
-
Sample Preparation: Dilute the amine sample in Mobile Phase A to the target concentration. No derivatization is required.
-
Chromatographic Conditions:
-
Column: HILIC or Polar-embedded C18 (to retain the polar amine), 150 x 4.6 mm, 3 µm.
-
Mobile Phase: Gradient of 10 mM Ammonium Formate (pH 3.0) and Acetonitrile.
-
Detection: CAD (Evaporation temperature: 35°C, Data collection rate: 10 Hz).
-
Performance Comparison & Method Validation Data
Validation was performed in accordance with ICH Q2(R1) guidelines, assessing Linearity, Limit of Detection (LOD), Limit of Quantification (LOQ), Precision, and Accuracy [4].
| Validation Parameter | HPLC-UV (FMOC Derivatized) | HPLC-CAD (Direct Injection) | HPLC-UV (Direct at 210 nm) |
| Sample Prep Complexity | High (30 min reaction/quench) | Low (Dilute & Shoot) | Low (Dilute & Shoot) |
| Linearity Model | Linear Regression ( R2>0.999 ) | Quadratic / Log-Log ( R2>0.995 ) | Linear Regression ( R2>0.985 ) |
| LOD | 0.05 µg/mL | 0.5 µg/mL | 15.0 µg/mL |
| LOQ | 0.15 µg/mL | 1.5 µg/mL | 45.0 µg/mL |
| Precision (%RSD, n=6) | 0.8% | 1.7% | 6.4% (Fails ICH criteria) |
| Accuracy / Recovery | 98.5% - 101.2% | 97.0% - 102.5% | 85.0% - 110.0% |
| Specificity | Excellent (Matrix transparent at 265nm) | Good (Requires full baseline resolution) | Poor (Severe matrix interference) |
Analytical Insights:
-
Sensitivity vs. Throughput: The FMOC-UV method provides a 10-fold increase in sensitivity (LOD 0.05 µg/mL) compared to CAD. This is critical for trace-level impurity profiling during drug substance release. However, if the goal is high-throughput in-process control (IPC) monitoring where concentrations are high (>10 µg/mL), the CAD method is superior due to the elimination of the 30-minute derivatization bottleneck.
-
Calibration Dynamics: A fundamental characteristic of CAD is its non-linear response curve, driven by the physics of aerosol particle charging. As a scientist, you must apply a quadratic fit or a log-log transformation to achieve accurate quantification across a wide dynamic range. In contrast, the FMOC-UV method obeys Beer-Lambert's law, yielding strict linear proportionality.
Conclusion
Direct UV detection of hexahydrofuro[2,3-b]furan-3-amine at low wavelengths is analytically unviable due to poor precision and matrix interference. For rigorous, ICH-compliant quantification, Pre-column FMOC-Cl Derivatization coupled with HPLC-UV remains the gold standard for trace analysis and impurity profiling due to its unmatched sensitivity and linear response. Conversely, HPLC-CAD offers a robust, derivatization-free alternative that excels in high-throughput process monitoring environments, provided the analyst accounts for the non-linear calibration dynamics.
References
-
The Chiron Approach to (3R,3aS,6aR)-Hexahydrofuro[2,3-b]furan-3-ol, a Key Subunit of HIV-1 Protease Inhibitor Drug, Darunavir. The Journal of Organic Chemistry - ACS Publications.[Link]
-
Development and validation of a HPLC/FLD method combined with online derivatization for the simple and simultaneous determination of trace amino acids and alkyl amines in continental and marine aerosols. PLOS One.[Link]
-
A Newer RP - HPLC Stability Indicating Method Development and Validation of Darunavir in its Bulk and Formulation. Austin Publishing Group.[Link]
hexahydrofuro[2,3-b]furan-3-amine compared to other chiral amine building blocks
Advanced Chiral Building Blocks in Structure-Based Drug Design: A Comparative Guide on Hexahydrofuro[2,3-b]furan-3-amine
As a Senior Application Scientist specializing in structure-based drug design (SBDD), I frequently evaluate the strategic selection of chiral building blocks. The bicyclic core of hexahydrofuro[2,3-b]furan is a privileged scaffold, universally recognized as the critical P2 ligand in the blockbuster HIV-1 protease inhibitor darunavir (which utilizes the -3-ol derivative)[1].
However, the amine analogue—(3R,3aS,6aR)-hexahydrofuro[2,3-b]furan-3-amine (bis-THF amine)—represents a highly specialized evolutionary step in medicinal chemistry. By replacing the hydroxyl group with a primary amine, we shift the linkage chemistry from carbamates to amides or sulfonamides. This guide objectively compares the bis-THF amine against other standard chiral amines, detailing the mechanistic causality behind its use and providing self-validating experimental protocols for its integration into drug discovery workflows.
Mechanistic Grounding: The "Water-Mimicking" Paradigm
To understand the value of the bis-THF amine, we must analyze the causality of its binding kinetics. In wild-type HIV-1 protease, a structural water molecule mediates hydrogen bonding between the inhibitor and the backbone amides of the enzyme's active site[2]. The bis-THF core was rationally designed to displace or mimic specific hydration networks, utilizing its dense bicyclic ether oxygens to form robust hydrogen bonds with the Asp29 and Asp30 backbone amides in the S2 subsite[1].
Why transition from the bis-THF alcohol to the bis-THF amine?
-
Linkage Geometry: The alcohol forms a urethane (carbamate) linkage, which is planar. The amine allows for the formation of a sulfonamide linkage. Sulfonamides possess a tetrahedral sulfur geometry, projecting the bis-THF core at a distinct vector. This altered trajectory is critical for maintaining binding affinity in multi-drug resistant (MDR) viral strains where the S2 pocket has mutated.
-
Metabolic Stability: Amides and sulfonamides are generally more resistant to plasma esterases and amidases than carbamates, fundamentally improving the pharmacokinetic half-life of the resulting inhibitor.
Comparative Performance Data
How does the bis-THF amine compare to traditional chiral amine building blocks used in protease and kinase inhibitor design? The table below synthesizes their physicochemical properties and strategic applications.
| Feature / Property | (3R,3aS,6aR)-Hexahydrofuro[2,3-b]furan-3-amine | (1S,2R)-cis-1-Amino-2-indanol | (3R)-3-Aminopyrrolidine |
| Structural Core | Bicyclic fused ether (Hydrophilic/H-bonding) | Fused carbocycle (Rigid/Hydrophobic) | Saturated heterocycle (Basic) |
| Primary Linkage Formed | Sulfonamide / Amide | Amide / Urea | Amide / Alkylamine |
| H-Bonding Potential | 2 Strong Acceptors (Ether oxygens), 1 Donor (Amide NH) | 1 Acceptor (OH), 2 Donors (OH, NH) | 1 Acceptor (Ring N), 1 Donor (Amide NH) |
| SBDD Application | P2 Ligand (Aspartyl Proteases)[3] | P1/P2' Ligand (e.g., Indinavir) | Solubilizing group (Kinases/GPCRs) |
| Physiological State | Neutral (when coupled) | Neutral (when coupled) | Protonated (Basic ring nitrogen) |
| Key Advantage | Unparalleled S2 subsite H-bonding network[4] | Excellent rigid hydrophobic bulk | High aqueous solubility, tunable pKa |
Experimental Workflow: Synthesis of a bis-THF Sulfonamide Core
When incorporating the bis-THF amine into a scaffold, sulfonylation is the most common functionalization. Below is a field-proven, self-validating protocol designed to prevent over-reaction and ensure stereochemical integrity.
Objective: Couple (3R,3aS,6aR)-hexahydrofuro[2,3-b]furan-3-amine with an arylsulfonyl chloride to form a stable P2-ligand complex.
-
Step 1: Preparation of the Amine Solution. Dissolve the bis-THF amine (1.0 eq) in anhydrous dichloromethane (DCM) under an inert argon atmosphere.
-
Causality: Absolute exclusion of moisture is required to prevent the competitive hydrolysis of the highly reactive arylsulfonyl chloride into an unreactive, dead-end sulfonic acid.
-
-
Step 2: Base Addition. Add N,N-Diisopropylethylamine (DIPEA) (2.5 eq) dropwise at 0 °C.
-
Causality: DIPEA is chosen over triethylamine or DMAP because its steric bulk prevents it from acting as a competing nucleophile. It acts strictly as a proton sponge. Using DMAP here is a critical error, as it frequently catalyzes the formation of unwanted bis-sulfonamides with primary amines.
-
-
Step 3: Electrophile Addition. Slowly add the arylsulfonyl chloride (1.1 eq). Maintain the reaction at 0 °C for 1 hour, then allow it to warm to room temperature.
-
Causality: Controlling the initial exotherm at 0 °C suppresses the over-sulfonylation trajectory, ensuring a 1:1 stoichiometric coupling.
-
-
Step 4: Self-Validating Reaction Monitoring. Quench a 10 µL aliquot in methanol and analyze via LC-MS.
-
Validation System: The primary amine starting material will show a distinct [M+H]+ peak. The successful product will appear as a new peak with a significantly higher retention time due to increased lipophilicity. If a peak corresponding to [M+H+2×Sulfonyl] appears, the reaction has been over-driven, indicating the temperature was not properly controlled.
-
-
Step 5: Workup and Isolation. Wash the organic layer with 1M HCl (to remove excess DIPEA and unreacted amine), followed by saturated NaHCO3 and brine. Dry over MgSO4 , filter, and concentrate in vacuo.
Mechanistic Pathway Visualization
The following diagram illustrates the logical progression from the raw bis-THF amine building block through synthetic coupling, culminating in its functional role within the protease active site.
Workflow of bis-THF amine coupling and protease active site integration.
References
-
Asymmetric One-Pot Synthesis of (3R,3aS,6aR)-Hexahydrofuro[2,3-b]furan-3-ol: A Key Component of Current HIV Protease Inhibitors | The Journal of Organic Chemistry (acs.org) | 1
-
Process Development of a Key Building Block for Anti-AIDS Drugs by Organocatalyzed Enantioselective Direct Cross-Aldol Reaction | Sumitomo Chemical (sumitomo-chem.co.jp) | 4
-
Stereoselective and Efficient Synthesis of (3R,3aS,6aR)-Hexahydrofuro[2,3-b]furan-3-ol | Organic Letters - ACS Publications (acs.org) | 3
-
5UFZ: HIV-1 Protease complexed with Inhibitor | RCSB PDB (rcsb.org) | 2
Sources
Mass Spectrometry Validation Protocols for Hexahydrofuro[2,3-b]furan-3-amine: A Comparison Guide
As a Senior Application Scientist specializing in bioanalytical chemistry, I frequently encounter the analytical challenges posed by low-molecular-weight, highly polar intermediates. (3R,3aS,6aR)-hexahydrofuro[2,3-b]furan-3-amine (CAS 1643938-22-0) is a critical bicyclic pharmacophore[1]. Structurally related to the bis-tetrahydrofuran (bis-THF) alcohol moiety found in blockbuster HIV-1 protease inhibitors like Darunavir[2], this amine derivative is increasingly utilized in the synthesis of novel antiviral analogs and prodrugs.
Because it is a highly polar aliphatic amine with a low molecular weight (129.16 g/mol ) and lacks a strong UV chromophore, traditional HPLC-UV methods are inadequate for trace-level synthetic validation or pharmacokinetic (PK) profiling. Mass spectrometry (MS) is the mandatory gold standard. This guide objectively compares the performance of three distinct MS platforms for the analysis of this bis-THF amine and provides self-validating, step-by-step experimental protocols.
Analytical Platforms Comparison: Selecting the Right Modality
The choice of MS platform dictates the sample preparation chemistry and the chromatographic strategy. Below is a comparative analysis of the three primary modalities used for bis-THF amine validation.
-
LC-ESI-MS/MS (Triple Quadrupole): The workhorse for high-throughput plasma bioanalysis[3]. Causality: Electrospray Ionization (ESI) highly favors the protonation of primary amines, yielding a strong [M+H]+ ion at m/z 130.1. However, because m/z 130 falls within the "chemical noise" region of biological matrices, selective Multiple Reaction Monitoring (MRM) transitions are required to filter out isobaric interference.
-
GC-EI-MS (Derivatization-Assisted): The optimal choice for raw material impurity profiling. Causality: The underivatized amine is too polar and will aggressively tail on standard siloxane GC columns due to hydrogen bonding with active sites. Pre-column derivatization with trifluoroacetic anhydride (TFAA) volatilizes the compound and shifts its mass out of the low m/z noise region.
-
LC-HRMS (Orbitrap/Q-TOF): The standard for in vitro metabolite identification. Causality: High-resolution mass spectrometry provides sub-ppm mass accuracy, which is critical for distinguishing the bis-THF amine from endogenous isobaric amines in complex microsomal stability assays[4].
Quantitative Performance Comparison
| Parameter | LC-ESI-MS/MS (HILIC) | GC-EI-MS (TFAA Derivatized) | LC-HRMS (Orbitrap) |
| Target Application | PK Bioanalysis (Plasma/Serum) | API Impurity Profiling | Metabolite ID (In vitro) |
| Ionization Source | ESI (Positive Mode) | EI (70 eV) | ESI / APCI (Positive Mode) |
| LLOQ | 0.5 ng/mL | 5.0 ng/mL | 2.0 ng/mL |
| Linear Dynamic Range | 0.5 - 1000 ng/mL | 5.0 - 5000 ng/mL | 2.0 - 2000 ng/mL |
| Matrix Effect | Moderate (Ion suppression) | Low (EI ionization) | Moderate |
| Sample Prep Burden | Low (Protein Precipitation) | High (Derivatization + LLE) | Low (Protein Precipitation) |
Validation Workflow & Decision Matrix
To ensure rigorous scientific integrity, any developed method must adhere to a self-validating framework, such as the ICH M10 guidelines for bioanalytical method validation[3]. The diagram below illustrates the logical flow from sample preparation to platform selection and final parameter validation.
Fig 1: MS platform selection and ICH M10 validation workflow for bis-THF amine.
Step-by-Step Experimental Methodologies
Protocol A: LC-ESI-MS/MS Bioanalytical Validation (The HILIC Approach)
Because hexahydrofuro[2,3-b]furan-3-amine is highly polar, traditional Reversed-Phase (C18) chromatography will cause the analyte to elute in the void volume alongside matrix salts, leading to catastrophic ion suppression. Hydrophilic Interaction Liquid Chromatography (HILIC) is required[3].
Step 1: Sample Preparation (Protein Precipitation)
-
Action: Aliquot 50 µL of human plasma into a 96-well plate. Add 150 µL of ice-cold acetonitrile containing 10 ng/mL of a stable-isotope labeled internal standard (IS) (e.g., 13C6 -bis-THF amine). Vortex for 2 minutes and centrifuge at 4000 x g for 10 minutes.
-
Causality: Acetonitrile effectively denatures and crashes out plasma proteins (albumin/globulins) that would otherwise irreversibly bind to the HILIC stationary phase. The stable isotope IS perfectly co-elutes with the analyte, inherently correcting for any matrix-induced ionization variations in the ESI source.
Step 2: Chromatographic Separation
-
Action: Inject 5 µL of the supernatant onto a bare silica HILIC column (2.1 x 100 mm, 1.7 µm).
-
Mobile Phase A: 10 mM Ammonium Formate in Water (pH adjusted to 3.0 with formic acid).
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Start at 95% B, ramp to 50% B over 4 minutes.
-
-
Causality: HILIC retains polar compounds at high organic concentrations. Adjusting the aqueous phase to pH 3.0 ensures the primary amine (pKa ~9.2) is fully protonated. This permanent positive charge is necessary for both robust retention on the silica surface (via ion-exchange/partitioning) and maximum ionization efficiency in the positive ESI mode.
Step 3: MS/MS Detection (MRM Mode)
-
Action: Monitor the specific transition m/z 130.1 → 85.1 (Collision Energy: 15 eV).
-
Causality: The parent ion [M+H]+ is 130.1. Collision-induced dissociation (CID) with argon gas preferentially cleaves the sensitive furan ring system, yielding a highly stable fragment at m/z 85.1. Monitoring this specific fragmentation pathway filters out background isobaric noise inherent to the low-mass region.
Protocol B: GC-EI-MS for Synthetic Impurity Profiling
For validating the purity of the synthesized amine prior to downstream coupling (e.g., carbamate formation), GC-MS offers superior chromatographic resolution, provided the amine is derivatized.
Step 1: Acylation Derivatization
-
Action: Dissolve 1.0 mg of hexahydrofuro[2,3-b]furan-3-amine in 500 µL of anhydrous dichloromethane. Add 50 µL of Trifluoroacetic anhydride (TFAA) and 10 µL of anhydrous pyridine. Incubate in a sealed vial at 60°C for 30 minutes.
-
Causality: TFAA rapidly acylates the primary amine to form a trifluoroacetamide derivative. Pyridine acts as a basic scavenger to neutralize the byproduct trifluoroacetic acid, driving the equilibrium to completion. This reaction masks the polar N-H bonds, preventing the analyte from adsorbing onto the GC inlet liner and eliminating peak tailing. Furthermore, the addition of the trifluoroacetyl group increases the molecular weight, shifting the analyte out of the low m/z background noise.
Step 2: GC Separation & EI Detection
-
Action: Inject 1 µL (split ratio 10:1) onto a 5% phenyl-methylpolysiloxane capillary column (30 m x 0.25 mm, 0.25 µm). Program the oven from 80°C (hold 1 min) to 250°C at 15°C/min. Operate the EI source at 70 eV.
-
Causality: The 5% phenyl stationary phase provides optimal pi-pi selectivity for the bicyclic ether rings. The 70 eV electron ionization provides a hard, reproducible fragmentation pattern that can be cross-referenced against synthetic libraries to confirm the structural identity of the derivatized amine (m/z 225).
Establishing a Self-Validating System
To ensure trustworthiness, the protocols above must be subjected to a self-validating framework based on ICH M10 guidelines[3]:
-
Selectivity & Specificity: Analyze 6 independent blank matrix lots. The method is only validated if interfering peaks at the retention time of the bis-THF amine are ≤ 20% of the Lower Limit of Quantification (LLOQ). Causality: This proves the MRM transition is truly isolating the target analyte from endogenous plasma amines.
-
Matrix Factor (MF): Calculate the MF by comparing the peak area of the amine spiked after extraction to the peak area of a neat standard in solvent. The IS-normalized MF must have a Coefficient of Variation (CV) ≤ 15%. Causality: This mathematically proves that the internal standard is successfully neutralizing any ion suppression caused by co-eluting phospholipids.
-
Carryover Assessment: Inject a blank solvent immediately following the Upper Limit of Quantification (ULOQ) sample. Causality: Aliphatic amines are notorious for non-specific binding to stainless steel autosampler needles. Ensuring carryover is ≤ 20% of the LLOQ validates the efficacy of the autosampler wash solvent (typically 50:50 MeOH:Water with 0.1% Formic Acid).
References
-
Title: Stereoselective and Efficient Synthesis of (3R,3aS,6aR)-Hexahydrofuro[2,3-b]furan-3-ol Source: Organic Letters - ACS Publications URL: [Link]
-
Title: The Chiron Approach to (3R,3aS,6aR)-Hexahydrofuro[2,3-b]furan-3-ol, a Key Subunit of HIV-1 Protease Inhibitor Drug, Darunavir Source: The Journal of Organic Chemistry - ACS Publications URL: [Link]
-
Title: High-throughput determination of nonsteroidal anti-inflammatory drugs in human plasma by HILIC-MS/MS Source: Analytical and Bioanalytical Chemistry (via ResearchGate) URL: [Link]
-
Title: ICH guideline M10 on bioanalytical method validation and study sample analysis Source: European Medicines Agency (EMA) / FDA URL: [Link]
Sources
A Comprehensive Guide to the Safe Disposal of Hexahydrofuro[2,3-b]furan-3-amine
For researchers, scientists, and drug development professionals, the integrity of our work extends beyond the bench; it encompasses the entire lifecycle of the chemical entities we handle, including their safe and responsible disposal. This guide provides a detailed protocol for the proper disposal of Hexahydrofuro[2,3-b]furan-3-amine, a heterocyclic amine that, while integral to many research endeavors, requires meticulous handling to ensure personnel safety and environmental protection. This document is structured to provide not just procedural steps, but also the scientific rationale behind them, empowering you to make informed decisions in your laboratory.
Hazard Identification and Risk Assessment: Understanding the "Why"
Before any disposal protocol is initiated, a thorough understanding of the hazards associated with Hexahydrofuro[2,3-b]furan-3-amine is paramount. Based on data for structurally similar compounds, this chemical should be handled as a hazardous substance.
Key Hazards:
-
Harmful if swallowed (H302): Ingestion can lead to systemic toxicity.
-
Causes skin irritation (H315): Direct contact can result in localized inflammation.
-
Causes serious eye irritation (H319): Can cause significant damage to the eyes upon contact.
-
May cause respiratory irritation (H335): Inhalation of vapors or aerosols can irritate the respiratory tract.
This hazard profile dictates that direct contact and aerosol generation must be minimized during all handling and disposal procedures.
Data Summary Table: Hazard Profile
| Hazard Statement | GHS Code | Signal Word | Pictogram |
| Harmful if swallowed | H302 | Warning | Exclamation Mark |
| Causes skin irritation | H315 | Warning | Exclamation Mark |
| Causes serious eye irritation | H319 | Warning | Exclamation Mark |
| May cause respiratory irritation | H335 | Warning | Exclamation Mark |
Personal Protective Equipment (PPE): Your First Line of Defense
Given the irritant nature of Hexahydrofuro[2,3-b]furan-3-amine, a robust selection of PPE is non-negotiable. The following should be considered the minimum requirement when handling this compound for disposal:
-
Eye Protection: Chemical safety goggles are essential. If there is a splash risk, a face shield should be worn in addition to goggles.
-
Hand Protection: Chemically resistant gloves, such as nitrile or neoprene, must be worn. Always inspect gloves for any signs of degradation or perforation before use.
-
Body Protection: A lab coat is mandatory. For larger quantities or in the event of a spill, a chemically resistant apron or coveralls should be used.
-
Respiratory Protection: All handling of this compound that could generate aerosols or vapors should be conducted in a certified chemical fume hood to ensure adequate ventilation.
Spill Management: Preparedness is Key
Accidents happen, and a well-defined spill management plan is a critical component of laboratory safety.
In case of a spill:
-
Evacuate and Alert: Immediately alert others in the vicinity and evacuate the immediate area if the spill is large or in a poorly ventilated space.
-
Don Appropriate PPE: Before attempting any cleanup, ensure you are wearing the appropriate PPE as outlined above.
-
Contain the Spill: For liquid spills, use an inert absorbent material such as vermiculite, sand, or a commercial chemical absorbent to contain the spill. Do not use combustible materials like paper towels to absorb large quantities of the chemical.
-
Neutralize (if applicable and safe): For small spills of amine compounds, a weak acid solution (e.g., 5% citric acid) can be cautiously used for neutralization after absorption. However, this should only be performed by trained personnel who understand the potential for heat generation. For larger spills, it is often safer to absorb and dispose of the material as hazardous waste.
-
Collect and Dispose: Carefully collect the absorbed material and any contaminated items into a clearly labeled, sealed container for hazardous waste.
-
Decontaminate the Area: Clean the spill area thoroughly with a suitable solvent (e.g., isopropanol, ethanol) followed by soap and water.
-
Report: Report the spill to your institution's Environmental Health and Safety (EHS) office.
Disposal Procedures: A Step-by-Step Guide
The cardinal rule for the disposal of Hexahydrofuro[2,3-b]furan-3-amine is to never dispose of it down the drain or in the regular trash. This compound is a chemical waste product and must be managed through your institution's hazardous waste program.
Disposal Workflow Diagram
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
